6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-4-1-2-5-6(3-4)13-7(9-5)8(11)12/h1-3,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWLNNUYRRZHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573354 | |
| Record name | 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129058-50-0 | |
| Record name | 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid from 1,4-benzoquinone
An In-depth Technical Guide for the Synthesis of 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid from 1,4-benzoquinone
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound, commencing from the readily available starting material, 1,4-benzoquinone. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, and this particular derivative is a crucial precursor in the synthesis of complex molecules such as D-luciferin, the substrate for firefly luciferase.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale for experimental choices, and the critical challenges inherent in the synthesis—most notably, the instability of the final product. We present detailed, self-validating protocols, troubleshooting insights, and visual aids to ensure both theoretical understanding and practical success for researchers in the field.
Introduction: The Significance of the 6-Hydroxy-1,3-benzothiazole Moiety
The 1,3-benzothiazole ring system is a cornerstone of numerous biologically active compounds, exhibiting a wide array of pharmacological properties.[3][4] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets. The specific derivative, this compound, holds particular importance as a key intermediate. It serves as the foundational benzothiazole unit in the synthesis of dehydroluciferin and, subsequently, D-luciferin, the molecule responsible for the bioluminescence in fireflies.[1] Understanding its synthesis is therefore critical for the development of advanced bio-imaging agents, high-sensitivity ATP assays, and other biotechnological applications derived from the luciferase-luciferin system.
This guide outlines a robust synthetic strategy starting from 1,4-benzoquinone, a versatile and economic building block. The chosen pathway involves a sequential thia-Michael addition, an oxidative cyclization, and a final hydrolysis, each presenting unique chemical principles and practical challenges.
Retrosynthetic Analysis & Strategic Overview
The synthesis is designed as a three-stage process. The core logic is to first construct a substituted hydroquinone intermediate that contains all the necessary atoms for the target heterocycle. This is followed by an intramolecular cyclization to form the benzothiazole ring system, and finally, a functional group interconversion to yield the desired carboxylic acid.
Caption: Retrosynthetic approach for the target molecule.
Part 1: The Thia-Michael Addition: Synthesis of the Hydroquinone-Cysteine Adduct
Principle and Mechanism
The initial step hinges on the reaction of 1,4-benzoquinone, a potent Michael acceptor, with the nucleophilic thiol group of L-cysteine ethyl ester.[5] This is a classic 1,4-conjugate addition (Thia-Michael Addition). The reaction proceeds via the attack of the sulfur atom on one of the activated double bonds of the quinone ring. This addition is followed by a rapid tautomerization (enolization) of the resulting enone to the more stable aromatic hydroquinone system. The use of cysteine ethyl ester, rather than free cysteine, is a strategic choice to prevent unwanted side reactions involving the carboxylic acid group and to improve solubility in organic solvents.
Caption: Key steps in the Thia-Michael addition mechanism.
Detailed Experimental Protocol: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1,4-benzoquinone in a suitable solvent such as ethanol or a mixture of ethanol and water (approx. 10-15 mL per gram of benzoquinone).
-
Nucleophile Addition: In a separate vessel, prepare a solution of 1.1 equivalents of L-cysteine ethyl ester hydrochloride. Neutralize this solution carefully with a mild base like sodium bicarbonate until the pH is approximately 6-7.
-
Reaction Execution: Cool the 1,4-benzoquinone solution to 0-5 °C in an ice bath. Add the neutralized cysteine ester solution dropwise over 30-45 minutes with vigorous stirring. The bright yellow color of the quinone should fade.
-
Reaction Monitoring & Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 1,4-benzoquinone spot.
-
Work-up and Isolation: Upon completion, acidify the mixture slightly with dilute HCl to a pH of ~3-4. This protonates the amine and helps in the subsequent purification. The solvent is then removed under reduced pressure. The resulting residue, which is often the hydrochloride salt of the product, can be purified by recrystallization from an appropriate solvent system like ethanol/ether or used directly in the next step.
Data Presentation: Expected Results
| Parameter | Expected Value |
| Appearance | Off-white to light tan solid |
| Yield | 75-85% |
| ¹H NMR | Peaks corresponding to aromatic protons of the hydroquinone ring, cysteine α- and β-protons, and ethyl ester protons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₁H₁₅NO₄S |
Part 2: Oxidative Cyclization to the Benzothiazole Core
Principle and Mechanism
This stage is the critical ring-forming step. It transforms the linear hydroquinone adduct into the bicyclic benzothiazole system. The reaction is believed to proceed via an intramolecular nucleophilic attack of the amino group onto the carbon atom bearing the thiol group, followed by the elimination of water. The hydroquinone is then oxidized to a quinone intermediate, which facilitates the cyclization and subsequent aromatization to the stable benzothiazole ring.[1][6] Various oxidizing agents can be employed for this type of transformation, with the choice impacting yield and purity.
Detailed Experimental Protocol: Synthesis of Ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate
-
Reaction Setup: Suspend the crude or purified hydroquinone adduct from Part 1 in a solvent like acetic acid or methanol.
-
Oxidation-Cyclization: While stirring vigorously, introduce an oxidizing agent. A common and effective choice is a stream of air or oxygen bubbled through the solution, which promotes a milder oxidation. Alternatively, chemical oxidants like manganese dioxide (MnO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for faster conversion.[7]
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) to facilitate the cyclization. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Isolation and Purification: After cooling, the reaction mixture is typically poured into ice water to precipitate the product. The solid is collected by filtration, washed with water to remove residual acid and salts, and then dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Data Presentation: Expected Results
| Parameter | Expected Value |
| Appearance | Yellowish solid |
| Yield | 60-70% (from the adduct) |
| Melting Point | Check literature values for ethyl 6-hydroxybenzothiazole-2-carboxylate |
| ¹H NMR | Disappearance of cysteine α/β proton signals; appearance of a new aromatic proton pattern for the benzothiazole ring. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₁H₁₁NO₃S |
Part 3: Final Stage - Hydrolysis and the Decarboxylation Challenge
Principle and Causality
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved via saponification with a base (e.g., NaOH or KOH) followed by acidic workup. However, this is the most challenging step of the synthesis. The product, this compound, is known to be unstable and prone to rapid decarboxylation, especially in solution at ambient temperature, to yield 6-hydroxybenzothiazole.[6] This instability is a key consideration; the protocol must be designed to either isolate the product quickly under mild conditions or to generate and use it in situ for subsequent reactions.
Caption: Hydrolysis pathway showing the formation and subsequent decomposition of the target acid.
Detailed Experimental Protocol: Synthesis of this compound
-
Saponification: Dissolve the ethyl ester from Part 2 in a minimal amount of ethanol or THF. Cool the solution in an ice bath. Add 1.1-1.2 equivalents of aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution dropwise.
-
Reaction Control: Stir the reaction at low temperature (0-10 °C) and monitor carefully by TLC. The goal is to consume the starting ester without prolonged exposure that could lead to side reactions. The reaction is typically complete within 1-2 hours.
-
Rapid Isolation: Once the ester is consumed, cool the reaction mixture to 0 °C. With very vigorous stirring, slowly add cold, dilute hydrochloric acid until the pH is approximately 2-3. The carboxylic acid should precipitate.
-
Immediate Filtration: Filter the precipitate immediately using a Büchner funnel. Wash the solid with a small amount of ice-cold water and then with a cold non-polar solvent like hexane to aid drying.
-
Drying and Storage: Dry the product under high vacuum at room temperature. For storage, keep the solid in a desiccator at low temperature (-20 °C) and under an inert atmosphere (argon or nitrogen) to minimize degradation. Due to its instability, immediate use is highly recommended.
Self-Validation and Troubleshooting
-
Confirmation: To confirm the presence of the carboxylic acid before significant decarboxylation, a quick crude ¹H NMR in a solvent like DMSO-d₆ can be taken. Look for the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal.
-
Troubleshooting: The primary byproduct will be 6-hydroxybenzothiazole, formed by the loss of CO₂.[6] If TLC or NMR analysis shows a significant amount of this byproduct, it indicates that the hydrolysis or workup conditions were too harsh (too high temperature, prolonged reaction time) or the isolation was not rapid enough. Future attempts should use lower temperatures and shorter reaction times.
Conclusion
The is a strategically sound but technically demanding process. While the initial Michael addition and oxidative cyclization are relatively robust, the final hydrolysis step requires careful execution to mitigate the inherent instability of the target molecule. By understanding the mechanistic principles and adhering to the controlled conditions outlined in this guide, researchers can successfully access this valuable intermediate, paving the way for advancements in bioluminescence research and the broader field of medicinal chemistry.
References
-
G. R. Jones, "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid," ResearchGate, 2010. [Online]. Available: [Link]
-
A. A. Author, "A new synthesis of dehydroluciferin [2-(6′-hydroxy-2′-benzothiazolyl)-thiazole-4-carboxylic acid] from 1,4-benzoquinone," ResearchGate, 2008. [Online]. Available: [Link]
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"Synthesis of Benzothiazole," Organic Chemistry Portal. [Online]. Available: [Link]
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J. A. Smith, "Oxidative Cyclization, 1,4-benzothiazine Formation and Dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone," PubMed, 1991. [Online]. Available: [Link]
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A. B. C. et al., "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery," ACS Omega, 2020. [Online]. Available: [Link]
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X. Gao et al., "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry," Molecules, 2020. [Online]. Available: [Link]
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A. A. Al-Amiery et al., "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review," MDPI, 2022. [Online]. Available: [Link]
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"Benzothiazole," Wikipedia. [Online]. Available: [Link]
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A. N. Author et al., "Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity," MDPI, 2022. [Online]. Available: [Link]
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"1,4-Benzoquinone," Wikipedia. [Online]. Available: [Link]
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The Enduring Core: An In-depth Technical Guide to the Mechanisms of Benzothiazole Formation
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents and functional materials. Understanding the fundamental chemical reactions that forge this core is paramount for the rational design of novel therapeutics and advanced materials. This guide provides a detailed exploration of the core mechanisms governing benzothiazole synthesis, offering field-proven insights and practical protocols for the modern researcher.
The Classical Condensation: A Versatile and Time-Honored Approach
The most prevalent and versatile method for constructing the benzothiazole core is the condensation reaction between 2-aminothiophenol and a suitable electrophile, typically a carbonyl compound or its derivative.[1][2][3] This approach is valued for its broad substrate scope and operational simplicity.
Mechanism of Condensation with Aldehydes and Ketones
The reaction between 2-aminothiophenol and an aldehyde or ketone proceeds through a well-established three-step mechanism:
-
Imine/Enamine Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a carbinolamine intermediate. Subsequent dehydration results in the formation of a Schiff base (imine) or an enamine.[4]
-
Intramolecular Cyclization: The pendant thiol group then acts as an intramolecular nucleophile, attacking the imine carbon (or the enamine double bond) to form a five-membered thiazolidine ring. This step is often the rate-determining step of the overall process.
-
Oxidative Aromatization: The final step involves the oxidation of the thiazolidine intermediate to the aromatic benzothiazole. This can be achieved using a variety of oxidants, or in many cases, atmospheric oxygen suffices, particularly at elevated temperatures.[5]
Caption: General mechanism of benzothiazole formation via condensation of 2-aminothiophenol with an aldehyde or ketone.
Experimental Protocol: Synthesis of 2-Arylbenzothiazole via Condensation
This protocol details the synthesis of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde, a common and reliable procedure.[6]
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in a minimal amount of ethanol.
-
Add 2-aminothiophenol (1.0 eq) to the solution. If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature or gently reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-arylbenzothiazole.
Self-Validation: The purity of the final product can be confirmed by its melting point, and spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry). The characteristic signals in the NMR spectra and the molecular ion peak in the mass spectrum will validate the formation of the desired benzothiazole.
Intramolecular Cyclization of Thiobenzanilides: The Jacobson and Hugershoff Syntheses
An alternative and powerful strategy for benzothiazole synthesis involves the intramolecular cyclization of pre-formed thiobenzanilides. This approach is particularly useful when the required 2-aminothiophenol is unstable or difficult to access. The Jacobson and Hugershoff syntheses are classical examples of this methodology.
The Jacobson Synthesis: A Radical-Mediated Cyclization
The Jacobson synthesis typically involves the oxidative cyclization of a thiobenzanilide. The reaction is often promoted by an oxidizing agent and proceeds through a radical mechanism.[4]
Mechanism:
-
Thiyl Radical Formation: An oxidizing agent, such as potassium ferricyanide or a persulfate salt, abstracts a hydrogen atom from the thiol group of the thiobenzanilide tautomer (or a single electron from the thiolate), generating a thiyl radical.[1]
-
Intramolecular Radical Addition: The highly reactive thiyl radical undergoes an intramolecular addition to the ortho-position of the aniline benzene ring.
-
Rearomatization: The resulting cyclohexadienyl radical intermediate is then oxidized, losing a proton and an electron to restore the aromaticity of the benzene ring and form the benzothiazole.
Caption: Proposed radical mechanism for the Jacobson synthesis of benzothiazoles.
The Hugershoff Synthesis: Thermal Cyclization
The Hugershoff synthesis involves the thermal cyclization of N-arylthioamides. While mechanistically similar to the Jacobson synthesis in its final cyclization step, the initial conditions often involve heating the thioamide without an external oxidant. The reaction can be considered a thermal cyclodehydrogenation.
Experimental Protocol: Intramolecular Cyclization of a Thiobenzanilide
This protocol provides a general procedure for the Jacobson-type synthesis of a 2-substituted benzothiazole.
Materials:
-
2-Substituted thiobenzanilide (1.0 eq)
-
Potassium ferricyanide(III) (2.0-3.0 eq)
-
Sodium hydroxide (or other base)
-
Solvent (e.g., ethanol, water, or a biphasic mixture)
Procedure:
-
Dissolve the thiobenzanilide in a suitable solvent, such as ethanol.
-
Prepare an aqueous solution of potassium ferricyanide and sodium hydroxide.
-
Add the oxidant solution dropwise to the stirred solution of the thiobenzanilide at room temperature or with gentle heating.
-
Continue stirring for several hours until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Modern Catalytic Approaches: Expanding the Synthetic Toolbox
In recent years, the development of catalytic methods has revolutionized benzothiazole synthesis, offering milder reaction conditions, improved efficiency, and greater functional group tolerance.
Copper-Catalyzed Syntheses
Copper catalysts have emerged as highly effective for promoting the formation of the C-S bond in benzothiazole synthesis. One common approach involves the reaction of 2-haloanilines with a sulfur source, such as potassium sulfide or thiourea.[7]
Catalytic Cycle:
The proposed catalytic cycle often involves a Cu(I)/Cu(III) manifold:
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the C-X bond of the 2-haloaniline.
-
Ligand Exchange: The sulfur nucleophile coordinates to the copper center.
-
Reductive Elimination: Intramolecular C-S bond formation occurs via reductive elimination, regenerating the Cu(I) catalyst and forming the benzothiazole.
Caption: A simplified catalytic cycle for copper-catalyzed benzothiazole synthesis.
Photocatalytic Syntheses
Visible-light photocatalysis offers a green and sustainable approach to benzothiazole synthesis, often proceeding under mild, room-temperature conditions.[8][9][10] These reactions typically involve the intramolecular cyclization of thiobenzanilides.
General Mechanism:
-
Excitation of Photocatalyst: A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs visible light and is promoted to an excited state.
-
Single Electron Transfer (SET): The excited photocatalyst can either oxidize the thiobenzanilide to a radical cation or reduce it to a radical anion.
-
Radical Cyclization: The resulting radical intermediate undergoes intramolecular cyclization onto the aromatic ring.
-
Aromatization and Catalyst Regeneration: Subsequent oxidation or reduction steps lead to the final benzothiazole product and regenerate the ground-state photocatalyst.
Summary of Synthetic Methods
| Method | Starting Materials | Key Transformation | Conditions | Advantages |
| Condensation | 2-Aminothiophenol, Aldehydes/Ketones/Carboxylic Acids | Condensation and Cyclization | Mild to moderate heating, often acid or base-catalyzed | Broad substrate scope, operational simplicity |
| Jacobson Synthesis | Thiobenzanilides | Oxidative Intramolecular Cyclization | Oxidizing agents (e.g., K₃[Fe(CN)₆]) | Access to benzothiazoles from alternative precursors |
| Hugershoff Synthesis | N-Arylthioamides | Thermal Intramolecular Cyclization | High temperatures | Avoids external oxidants |
| Copper-Catalysis | 2-Haloanilines, Sulfur source | C-S Cross-Coupling | Copper catalyst, base, elevated temperatures | Good functional group tolerance |
| Photocatalysis | Thiobenzanilides | Radical Intramolecular Cyclization | Visible light, photocatalyst, room temperature | Mild conditions, green chemistry approach |
Conclusion
The synthesis of the benzothiazole core has evolved from classical condensation and cyclization reactions to sophisticated catalytic methodologies. A thorough understanding of the underlying mechanisms of these transformations is crucial for researchers in drug discovery and materials science. By leveraging this knowledge, scientists can make informed decisions in the design and execution of synthetic routes to novel and functional benzothiazole-containing molecules. The continued development of more efficient, sustainable, and versatile synthetic methods will undoubtedly further solidify the importance of the benzothiazole scaffold in scientific innovation.
References
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- Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823.
- Chen, W., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866-14882.
- Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020). In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step. The Journal of Organic Chemistry, 85(18), 11835-11843.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Ramli, I., & Yamin, B. M. (2014). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences, 18(1), 134-141.
- Sun, W., Chen, H., Wang, K., Wang, X., Lei, M., Liu, C., & Zhong, Q. (2021). Synthesis of benzothiazoles using fluorescein as an efficient photocatalyst under visible light.
- Xiao, J., et al. (2019). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. RSC Advances, 9(28), 16043-16048.
- Yadav, P., & Singh, K. N. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Sun, Y., Jiang, H., Wu, W., Zeng, W., & Wu, X. (2013). Copper-catalyzed synthesis of substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles. Organic Letters, 15(7), 1598-1601.
- Palchykov, V. A. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv.
- Boddapati, S. N. M., et al. (2018). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry, 16(30), 5486-5490.
- Murru, S., et al. (2009). Copper(I)-Catalyzed Cascade Synthesis of 2-Substituted 1,3-Benzothiazoles: Direct Access to Benzothiazolones. European Journal of Organic Chemistry, 2009(22), 3744-3754.
- Evindar, G., & Batey, R. A. (2006). A general method for the formation of benzoxazoles and benzothiazoles via a copper-catalyzed cyclization of ortho-haloanilides. The Journal of Organic Chemistry, 71(5), 1802-1808.
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Whitepaper: The Benzothiazole Scaffold: A Privileged Core for Modern Therapeutic Design
Abstract
The benzothiazole nucleus, a bicyclic heterocyclic system containing fused benzene and thiazole rings, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, combined with versatile sites for substitution, allows for fine-tuning of steric, electronic, and physicochemical properties, enabling interaction with a vast array of biological targets.[4] This adaptability has led to the development of benzothiazole derivatives with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] Several compounds, such as the amyotrophic lateral sclerosis (ALS) drug Riluzole and the PET imaging agent Flutemetamol for Alzheimer's disease, have successfully transitioned into clinical use, underscoring the therapeutic relevance of this core structure.[1] This guide provides an in-depth analysis of the key therapeutic applications of benzothiazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows essential for their discovery and evaluation. We bridge foundational chemistry with advanced pharmacology to offer researchers and drug development professionals a comprehensive resource for harnessing the full potential of this versatile molecular framework.
Introduction: The Architectural Versatility of the Benzothiazole Core
At the heart of a multitude of pharmacologically active agents lies the benzothiazole moiety. This fused ring system is not merely a passive framework but an active participant in molecular interactions. The presence of nitrogen and sulfur heteroatoms provides unique hydrogen bonding capabilities and coordination sites, while the aromatic system allows for π-π stacking and hydrophobic interactions with biological macromolecules.[5]
The true power of the benzothiazole scaffold lies in its synthetic tractability. The primary sites for chemical modification are the C2, C4, C5, C6, and C7 positions, with substitutions at the C2 and C6 positions being particularly influential in modulating biological activity.[3][5] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles, a core tenet of modern drug discovery.[1] The journey from a simple heterocyclic core to a clinically approved drug is a testament to the scaffold's inherent "drug-likeness" and its capacity to serve as a foundational element for diverse therapeutic agents.[3][6]
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzothiazole derivatives have demonstrated significant promise as anticancer agents, acting through a multitude of mechanisms that target the fundamental processes of cancer cell proliferation and survival.[2][7]
Mechanisms of Antitumor Action
The anticancer efficacy of benzothiazoles stems from their ability to inhibit a range of critical biological targets:
-
Enzyme Inhibition: A prominent mechanism is the inhibition of tumor-associated enzymes. For instance, certain benzothiazole derivatives are potent inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors and play a crucial role in pH regulation and tumor metabolism.[2] By disrupting this process, these inhibitors can suppress primary tumor growth and metastasis.[2] Other derivatives function as multikinase inhibitors, targeting pathways essential for cell signaling and proliferation, such as EGFR, VEGFR, and PI3K.[1]
-
Induction of Apoptosis: Many benzothiazole compounds exert their effects by triggering programmed cell death, or apoptosis. One notable derivative, B7, has been shown to simultaneously inhibit the AKT and ERK signaling pathways, which are critical for tumor cell survival.[8] This dual inhibition effectively shuts down pro-survival signals, leading to cancer cell death.
-
MicroRNA (miRNA) Regulation: Emerging research has identified benzothiazole-inspired scaffolds as potent modulators of oncogenic miRNAs. For example, tris-thiazole derivatives have been designed to bind to the precursor of microRNA-210 (pre-miR-210), a key regulator of the hypoxic response in cancer.[9] By inhibiting the maturation of miR-210, these compounds can reverse the adaptive mechanisms that allow cancer cells to thrive in low-oxygen environments.[9]
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key structural features that govern the anticancer activity of benzothiazole derivatives. For example, in a series of phenylacetamide derivatives, the presence and position of substituents on the phenyl ring were found to be critical. Derivative 4l emerged with a superior antiproliferative effect and a higher selectivity index against cancer cells, highlighting the importance of specific substitutions for enhancing potency and reducing off-target effects.[10]
Quantitative Analysis of Anticancer Activity
The potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Target Cell Line | IC50 Value | Mechanism of Action | Reference |
| Derivative 29 | HepG2 (Liver Cancer) | 48 nM | Apoptosis Induction | [2][11] |
| Derivative 29 | SKRB-3 (Breast Cancer) | 1.2 nM | Apoptosis Induction | [2][11] |
| Compound 4l | Pancreatic Cancer Cells | Low Micromolar | Cannabinoid Receptor/SENP Agonist (Predicted) | [10] |
| Compound B7 | A431 (Skin Carcinoma) | Not Specified (Significant) | AKT/ERK Pathway Inhibition | [8] |
| Compound B7 | A549 (Lung Cancer) | Not Specified (Significant) | AKT/ERK Pathway Inhibition | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8]
Causality: This protocol is self-validating because its principle relies on a fundamental biological process: viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of a compound's cytotoxic effect.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. This step ensures a healthy, uniform monolayer of cells prior to treatment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). This establishes a dose-response relationship.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions. This duration allows sufficient time for the compound to exert its antiproliferative effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. This step is critical for accurate spectrophotometric measurement.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
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spectroscopic data for 6-hydroxy-1,3-benzothiazole-2-carboxylic acid derivatives
An In-depth Technical Guide to the Spectroscopic Characterization of 6-hydroxy-1,3-benzothiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] This "privileged structure" is found in numerous compounds exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), features this very scaffold, underscoring its therapeutic relevance.[4]
Within this important class of compounds, this compound and its derivatives serve as versatile building blocks in drug discovery.[4] The strategic placement of the hydroxyl and carboxylic acid groups at the 6- and 2-positions, respectively, provides key points for chemical modification, enabling a thorough exploration of the chemical space around a target protein.[4] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the critical spectroscopic techniques used to elucidate and confirm the structures of these vital compounds, explaining the causality behind the data and providing field-proven protocols for their acquisition.
Core Molecular Structure
The foundational molecule, this compound, possesses the following core properties:
The structural arrangement is key to its chemical reactivity and spectroscopic signature.
Caption: Core structure of this compound.
Synthetic Workflow Overview
Understanding the origin of these molecules provides context for potential impurities and side products that might be observed during spectroscopic analysis. A common and efficient method for synthesizing the core scaffold involves the cyclization of substituted aminobenzoates.
The general workflow begins with a substituted 4-aminobenzoate, which undergoes cyclization using potassium thiocyanate (KSCN) and bromine in acetic acid. This forms the desired 2-aminobenzothiazole ring system.[4][7] When a hydroxyl group is present on the starting aniline, it often requires a protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, to prevent unwanted side reactions during the cyclization. This protecting group is typically removed during the workup phase.[7]
Caption: General synthetic workflow for benzothiazole derivatives.
Spectroscopic Characterization Protocols
The unambiguous identification of this compound derivatives relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules.
Expertise & Experience: The key to interpreting the NMR spectra of these derivatives lies in recognizing the distinct electronic environments of the aromatic protons and carbons. The electron-withdrawing nature of the thiazole ring and the electron-donating effect of the hydroxyl group create a predictable pattern of chemical shifts. The acidic protons of the hydroxyl and carboxylic acid groups are often broad and may exchange with deuterium in solvents like DMSO-d₆, providing a useful diagnostic tool.
¹H NMR Spectroscopy
-
Aromatic Protons (7.0-8.5 ppm): The three protons on the benzene ring will typically appear as doublets or doublets of doublets, depending on their coupling partners. Protons adjacent to the electron-donating hydroxyl group will be shifted upfield (lower ppm), while those closer to the fused thiazole ring will be shifted downfield.
-
Hydroxyl Proton (9.0-11.0 ppm): The phenolic -OH proton signal is typically broad and its chemical shift is concentration-dependent. In DMSO-d₆, this signal is readily observable.
-
Carboxylic Acid Proton (12.0-14.0 ppm): This proton is highly deshielded and appears as a very broad singlet far downfield. Its presence is a strong indicator of the carboxylic acid functionality.
¹³C NMR Spectroscopy
-
Carboxylic Carbonyl (165-175 ppm): The C=O of the carboxylic acid is highly deshielded and appears in this characteristic downfield region.[8]
-
Thiazole Carbons (150-170 ppm): The two carbons within the thiazole portion of the ring system are also significantly downfield. The C2 carbon, bonded to nitrogen and sulfur, is often the most deshielded.
-
Aromatic Carbons (110-155 ppm): The six carbons of the benzene ring will appear in this range. The carbon attached to the hydroxyl group (C6) will be shifted downfield due to the oxygen's electronegativity, while other carbons will show shifts predictable from substituent effects.[7]
| Typical NMR Data for Substituted Benzothiazoles | |
| Proton (¹H) Environment | Typical Chemical Shift (δ, ppm) |
| Aromatic H | 7.0 - 8.5 |
| Phenolic OH | 9.0 - 11.0 (broad) |
| Carboxylic Acid OH | 12.0 - 14.0 (very broad) |
| Carbon (¹³C) Environment | Typical Chemical Shift (δ, ppm) |
| Aromatic C | 110 - 155 |
| Thiazole C (C2, C3a, C7a) | 120 - 170 |
| Carboxylic C=O | 165 - 175 |
Trustworthiness: Self-Validating Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable -OH and -COOH protons). Use a high-purity solvent to avoid extraneous signals.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. Ensure the instrument is properly shimmed to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Validation Step: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad signals for the hydroxyl and carboxylic acid protons confirms their assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed depending on the sample concentration.
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent, validating their assignment in the primary spectrum.
-
-
Data Processing: Process the FID using an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Expertise & Experience: The IR spectrum of a this compound derivative is dominated by two features: an extremely broad O-H stretching band and a sharp, strong carbonyl (C=O) stretch. The broadness of the O-H band is a classic diagnostic feature resulting from the strong hydrogen bonding of the carboxylic acid dimer, which overlaps with the phenolic O-H stretch.[9][10]
| Characteristic IR Absorption Bands | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid & Phenol) | 2500-3300 (very broad, strong)[9][11] |
| Aromatic C-H Stretch | 3000-3100 (sharp, medium) |
| C=O Stretch (Carboxylic Acid) | 1680-1720 (sharp, strong)[9][12] |
| C=N Stretch (Thiazole) | 1600-1670 (medium)[13] |
| Aromatic C=C Bending | 1450-1600 (medium to strong) |
| C-O Stretch (Phenol & Carboxylic Acid) | 1210-1320 (strong)[9] |
Trustworthiness: Self-Validating Protocol for FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dry, finely ground sample with ~100 mg of spectroscopic grade KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, solvent-free analysis.
-
Background Scan: Perform a background scan of the empty sample compartment (or the clean ATR crystal). This is crucial for removing atmospheric CO₂ and H₂O signals from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Validation:
-
Confirm the presence of the very broad O-H stretch centered around 3000 cm⁻¹.
-
Verify the sharp, intense C=O peak between 1680-1720 cm⁻¹.
-
Look for the characteristic "fingerprint" region below 1600 cm⁻¹, which should include C=N and aromatic C=C stretching bands. The consistency across these key regions provides a high degree of confidence in the functional group assignment.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Expertise & Experience: For these derivatives, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that typically keeps the molecule intact. We expect to see a prominent peak for the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ will be observed. A key fragmentation pathway to look for is the loss of CO₂ (44 Da) from the carboxylic acid group, a process known as decarboxylation.
| Expected Mass Spectrometry Data (ESI) | |
| Ion | Expected Observation |
| Molecular Ion (M) | C₈H₅NO₃S, Exact Mass: 194.9963 |
| Positive Mode [M+H]⁺ | m/z 196.0041 |
| Negative Mode [M-H]⁻ | m/z 194.9885 |
| Key Fragment | [M-H-CO₂]⁻ at m/z 150.98 |
Trustworthiness: Self-Validating Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
LC Method: Inject the sample onto a C18 column. Run a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is pure and to separate it from any salts or impurities before it enters the mass spectrometer.
-
MS Acquisition:
-
Acquire data in both positive and negative ion modes.
-
Validation Step: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an exact mass measurement. The measured mass should match the theoretical mass of the elemental formula (C₈H₅NO₃S) to within 5 ppm. This provides unambiguous confirmation of the molecular formula.
-
-
Fragmentation Analysis (MS/MS): Isolate the [M-H]⁻ parent ion and subject it to collision-induced dissociation (CID). The observation of a daughter ion corresponding to the loss of 44 Da (CO₂) strongly validates the presence of the carboxylic acid moiety.
References
- Štefanić, Z., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
- ChemSynthesis. (2025). This compound. ChemSynthesis.
- Al-Ostath, A., et al. (n.d.).
- Al-Zahrani, F. M., et al. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Štefanić, Z., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
- Patel, N. B., et al. (n.d.).
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. docbrown.info.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Syracuse University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. chem.syr.edu.
- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. jchemhr.com.
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Unlocking the Potential of Benzothiazoles: A Computational and Theoretical Guide
Introduction: The Versatility of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, imparts a unique electronic and steric profile that allows for a diverse range of interactions with biological macromolecules and materials interfaces.[2][3] Consequently, benzothiazole derivatives have been extensively investigated and developed for a wide array of applications, including as anticancer[4][5][6], antimicrobial[7][8][9], anti-inflammatory[1][4], and corrosion-inhibiting agents.[10][11][12] The therapeutic and industrial relevance of this scaffold has spurred significant interest in understanding its structure-activity relationships (SAR) at a molecular level.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the computational and theoretical methodologies employed to elucidate the mechanistic basis of benzothiazole activity. By leveraging the power of in silico techniques, we can rationalize experimental observations, predict the properties of novel derivatives, and accelerate the design of next-generation benzothiazole-based compounds. This guide will move beyond a simple recitation of methods, instead focusing on the strategic application of these tools to drive scientific discovery.
Pillar 1: Quantum Chemical Calculations - Probing the Electronic Landscape
At the heart of understanding a molecule's reactivity and interaction potential lies its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of benzothiazole derivatives.[11][13][14] These methods allow us to move beyond simplistic 2D representations and gain a quantitative understanding of the electron distribution that governs molecular behavior.
The "Why": Causality in Quantum Chemical Investigations
The primary motivation for employing quantum chemical calculations is to compute a set of molecular descriptors that correlate with experimental observations. For instance, in the context of corrosion inhibition, the ability of a benzothiazole derivative to adsorb onto a metal surface is paramount.[11][12] DFT calculations can predict which molecules will be effective inhibitors by quantifying their ability to donate or accept electrons.
Key calculated parameters include:
-
EHOMO (Highest Occupied Molecular Orbital Energy): This parameter is associated with the molecule's electron-donating ability. A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor, such as the vacant d-orbitals of a metal surface in corrosion inhibition.[11]
-
ELUMO (Lowest Unoccupied Molecular Orbital Energy): This relates to the molecule's electron-accepting ability. A lower ELUMO value indicates a greater propensity to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular reactivity and stability.[13] A smaller energy gap suggests higher reactivity, which can be correlated with enhanced biological activity or inhibition efficiency.[13]
-
Global Quantum Chemical Parameters: Derived from EHOMO and ELUMO, these include electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN), which provide further insights into the inhibitor-metal interaction.[11]
Experimental Protocol: A DFT Workflow for Benzothiazole Derivatives
The following outlines a typical workflow for performing DFT calculations on a series of benzothiazole derivatives to assess their potential as corrosion inhibitors.
-
Structure Optimization:
-
The 3D structure of each benzothiazole derivative is built using a molecular editor.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure that the calculated properties are representative of the molecule's most stable state.
-
Method Justification: The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and well-validated combination for organic molecules, providing a good balance between accuracy and computational cost.[15]
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Analysis of Reactivity Descriptors:
-
The global quantum chemical parameters are calculated from the EHOMO and ELUMO values.
-
Local reactivity is analyzed using Fukui functions to identify the specific atomic sites most susceptible to nucleophilic and electrophilic attack, which is crucial for understanding how the molecule interacts with a surface.[11]
-
Data Presentation: Quantum Chemical Parameters of Benzothiazole Derivatives
| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| Benzothiazole-A | -6.54 | -1.23 | 5.31 | 2.15 |
| Benzothiazole-B | -6.21 | -1.58 | 4.63 | 3.42 |
| Benzothiazole-C | -6.89 | -1.11 | 5.78 | 1.89 |
Note: The data presented here is illustrative. Actual values would be obtained from the output of the quantum chemical calculations.
Pillar 2: Molecular Docking - Visualizing Biomolecular Interactions
For benzothiazole derivatives with applications in drug discovery, understanding their binding affinity and mode of interaction with a specific protein target is paramount.[7][9] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a benzothiazole derivative) when bound to a second (the receptor, e.g., a protein), forming a stable complex.[16]
The "Why": Rationale for Docking Studies
The primary goal of molecular docking is to identify potential drug candidates by predicting their binding affinity and to elucidate the key interactions that stabilize the ligand-receptor complex. This information is invaluable for:
-
Virtual Screening: Docking can be used to screen large libraries of compounds against a protein target to identify potential hits for further experimental testing.[7]
-
Lead Optimization: By understanding the binding mode of a lead compound, medicinal chemists can make rational modifications to improve its potency and selectivity.
-
Mechanism of Action Studies: Docking can provide insights into how a molecule exerts its biological effect by identifying the specific amino acid residues it interacts with in the active site of a protein.[7] For example, studies have used docking to show that benzothiazole derivatives can bind to the active site of enzymes like E. coli dihydroorotase, with interactions such as hydrogen bonds and hydrophobic interactions contributing to their antimicrobial activity.[7]
Experimental Protocol: A Molecular Docking Workflow
The following protocol outlines a typical molecular docking study for a series of benzothiazole derivatives against a cancer-related protein target, p56lck.[16]
-
Receptor and Ligand Preparation:
-
The 3D structure of the protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
The 3D structures of the benzothiazole ligands are prepared and their energy is minimized.
-
-
Binding Site Definition:
-
The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.
-
-
Docking Simulation:
-
A docking algorithm is used to generate a variety of possible binding poses for each ligand within the defined active site.
-
Each pose is scored based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
The top-ranked poses for each ligand are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.
-
The docking scores are used to rank the compounds in terms of their predicted binding affinity.
-
Mandatory Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Pillar 3: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-receptor interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a molecular system, providing a more realistic representation of the binding event.[16][17]
The "Why": The Need for a Dynamic Perspective
MD simulations are employed to:
-
Assess the Stability of Docking Poses: By simulating the ligand-protein complex over time, we can determine if the interactions predicted by docking are stable.[16][17]
-
Refine Binding Poses: The dynamic nature of the simulation can allow for the refinement of the initial docking pose to a more energetically favorable conformation.
-
Calculate Binding Free Energies: More advanced MD-based methods, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.[18]
Experimental Protocol: A Molecular Dynamics Simulation Workflow
This protocol describes a typical MD simulation of a benzothiazole-protein complex obtained from a docking study.[16]
-
System Preparation:
-
The docked complex is placed in a simulation box filled with a chosen water model.
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Minimization:
-
The energy of the entire system is minimized to remove any steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure. This allows the system to relax to a stable state.
-
-
Production Run:
-
A long-timescale simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The saved trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific interactions between the ligand and protein over time.
-
Mandatory Visualization: MD Simulation Workflow
Caption: A sequential workflow for performing MD simulations.
Pillar 4: QSAR Studies - Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19][20] These models can then be used to predict the activity of new, unsynthesized compounds.
The "Why": The Power of Predictive Modeling
QSAR models are valuable for:
-
Guiding Drug Design: By identifying the key molecular descriptors that influence activity, QSAR models can guide the design of more potent compounds.
-
Prioritizing Synthesis: QSAR can be used to predict the activity of a virtual library of compounds, allowing chemists to prioritize the synthesis of the most promising candidates.[20]
-
Reducing Animal Testing: By providing reliable predictions of activity and toxicity, in silico models like QSAR can help to reduce the reliance on animal testing in the early stages of drug discovery.
Data Presentation: Key Descriptors in a Benzothiazole QSAR Model
| Descriptor | Description | Correlation with Activity |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Number of H-bond donors | Hydrogen bonding potential | Positive |
Note: This is an illustrative example. The specific descriptors and their correlations would be determined by the QSAR analysis.
Conclusion: An Integrated Computational Approach
The computational and theoretical methods discussed in this guide are not mutually exclusive but are most powerful when used in an integrated fashion. A typical drug discovery project might begin with quantum chemical calculations to understand the intrinsic properties of a series of benzothiazole derivatives. This could be followed by molecular docking to identify promising candidates and their likely binding modes. The most promising docked complexes could then be subjected to MD simulations to assess their stability and refine the binding poses. Finally, the data from these studies, combined with experimental activity data, could be used to build a predictive QSAR model to guide the design of the next generation of compounds.
By embracing this integrated computational approach, researchers can gain a deeper understanding of the structure-activity relationships of benzothiazole compounds and accelerate the discovery and development of novel therapeutics and advanced materials.
References
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020). National Institutes of Health. [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. (2024). Frontiers Media S.A.. [Link]
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(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ResearchGate. (2022). ResearchGate. [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (n.d.). MDPI. [Link]
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Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies | Bentham Science Publishers. (2023). Bentham Science. [Link]
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Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). MDPI. [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. (n.d.). MDPI. [Link]
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A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES - IJCRT.org. (2023). International Journal of Creative Research Thoughts. [Link]
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Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies - Hep Journals. (n.d.). Hepatobiliary and Pancreatic Diseases International. [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. (2022). Progress in Chemical and Biochemical Research. [Link]
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In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase - Frontiers. (2024). Frontiers Media S.A.. [Link]
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(PDF) QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method - ResearchGate. (2018). ResearchGate. [Link]
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Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PubMed Central. (n.d.). National Institutes of Health. [Link]
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ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023). Der Pharma Chemica. [Link]
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Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. (n.d.). ResearchGate. [Link]
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Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (2015). National Institutes of Health. [Link]
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DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells | Journal of Theoretical and Computational Chemistry - World Scientific Publishing. (n.d.). World Scientific. [Link]
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Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed. (2023). National Institutes of Health. [Link]
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A theoretical evaluation on benzothiazole derivatives as corrosion inhibitors on mild Steel - Der Pharma Chemica. (2015). Der Pharma Chemica. [Link]
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QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors | Bentham Science Publishers. (2006). Bentham Science. [Link]
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Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. (n.d.). ResearchGate. [Link]
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QSAR and docking study of some benzothiazole derivatives as anthelmintics - International Journal of Multidisciplinary Research and Development. (2018). International Journal of Multidisciplinary Research and Development. [Link]
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Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - RSC Publishing. (2023). Royal Society of Chemistry. [Link]
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In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity | Revista Electronica de Veterinaria. (2021). Revista Electronica de Veterinaria. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][7]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022). MDPI. [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. (2014). ResearchGate. [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy - Scirp.org. (2024). Scientific Research Publishing. [Link]
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Full article: Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - Taylor & Francis. (2023). Taylor & Francis Online. [Link]
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[7][13]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors | ACS Omega. (n.d.). American Chemical Society. [Link]
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Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives - ResearchGate. (2012). ResearchGate. [Link]
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Novel Synthesized Benzothiazole Bearing a Pyrazole Moiety as Corrosion Inhibitor for Copper in 1 M Nitric Acid Solution: Experimental and Theoretical Modeling | ACS Omega. (2022). American Chemical Society. [Link]
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DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. (n.d.). Iraqi Journal of Science. [Link]
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3D-QSAR STUDY OF BENZOTHIAZOLE DERIVATIVES AS p56lck INHIBITORS. (2016). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys - SciSpace. (n.d.). SciSpace. [Link]
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Synthesis of Novel Benzothiazole-Profen Hybrid Amides as Potential NSAID Candidates. (2024). MDPI. [Link]
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Methodological & Application
Application Notes & Protocols: Laboratory Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a bicyclic structure composed of a fused benzene and thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] First synthesized by A.W. Hofmann in 1887, derivatives substituted at the C2-position exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and antidiabetic properties.[1][2] This has led to their incorporation into clinically significant drugs such as Riluzole, used for treating amyotrophic lateral sclerosis (ALS).[1]
The direct condensation of 2-aminothiophenol (ATP) with carboxylic acids represents one of the most fundamental and versatile routes to this important heterocyclic core. This application guide provides an in-depth analysis of the primary synthetic strategies, moving from classical high-temperature methods to modern, milder protocols and green chemistry alternatives. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and offer insights for troubleshooting and optimization.
Core Principle: The Condensation-Cyclization-Dehydration Cascade
The synthesis of a 2-substituted benzothiazole from a carboxylic acid and 2-aminothiophenol is a cascade reaction that proceeds through three key mechanistic steps. Understanding this pathway is critical for selecting the appropriate conditions and troubleshooting unexpected outcomes.
The General Mechanism:
-
Amide Formation: The reaction initiates with the nucleophilic amino group of 2-aminothiophenol attacking the activated carbonyl carbon of the carboxylic acid to form an N-acylated intermediate, an o-amidothiophenol. This step often requires activation of the carboxylic acid, either through protonation under strong acid catalysis or conversion to a more reactive species by a coupling agent.
-
Intramolecular Cyclization: The pendant nucleophilic thiol (-SH) group of the intermediate then attacks the amide carbonyl carbon. This intramolecular cyclization forms a transient 2-hydroxy-2,3-dihydro-1,3-benzothiazole intermediate.
-
Dehydration: The final, and often rate-limiting, step is the elimination of a water molecule from the hydroxy-dihydrobenzothiazole intermediate to generate the aromatic benzothiazole ring system. This step is typically promoted by heat and/or a dehydrating agent.[1]
Caption: General reaction pathway for benzothiazole synthesis.
Synthetic Methodologies & Protocols
The choice of synthetic method depends critically on the stability of the starting materials, desired scale, and available equipment. We present three robust protocols that cover the spectrum from classical to modern approaches.
Method A: The Classical Approach - Polyphosphoric Acid (PPA) Catalysis
Expertise & Rationale: Polyphosphoric acid (PPA) is a venerable reagent in heterocyclic synthesis. It serves multiple roles simultaneously: as a solvent, a Brønsted acid catalyst to activate the carboxylic acid, and a powerful dehydrating agent to drive the final aromatization step.[1] This "all-in-one" character makes it effective for a wide range of substrates. However, the primary drawback is the harsh conditions required—high temperatures (150-250 °C) and often long reaction times—which are incompatible with sensitive functional groups.[1] The workup can also be challenging due to the high viscosity of PPA. This method is best suited for thermally robust aromatic and aliphatic carboxylic acids.
Experimental Protocol (PPA Catalysis):
-
Reagents: 2-Aminothiophenol (1.0 eq), Carboxylic Acid (1.1 eq), Polyphosphoric Acid (PPA, ~10x weight of reactants).
-
Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charge Reactor: To the flask, add PPA. Begin stirring and heat the PPA to approximately 80-100 °C to reduce its viscosity.
-
Add Reactants: Cautiously add the 2-aminothiophenol and the carboxylic acid to the stirring PPA.
-
Reaction: Increase the temperature to 170-220 °C (the optimal temperature may vary depending on the substrate) and maintain for 3-12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench: After completion, allow the reaction mixture to cool to below 100 °C. Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. Caution: This is a highly exothermic process.
-
Neutralization & Isolation: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The solid precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Method B: Modern Condensation - Phosphite Coupling Reagents
Expertise & Rationale: To circumvent the harshness of PPA, methods utilizing coupling reagents have been developed. Triphenyl phosphite (TPP) and, more recently, tris(2-(trifluoromethyl)phenyl)phosphite ((o-CF3PhO)3P) serve as excellent promoters for this condensation.[1][3] The causality of their effectiveness lies in their ability to activate the carboxylic acid in situ. The proposed mechanism involves the formation of a reactive phosphoester intermediate, which is then readily attacked by the amino group of ATP.[1] The subsequent cyclization and dehydration proceed under much milder conditions, typically at temperatures around 100-140 °C, significantly broadening the substrate scope to include more sensitive molecules.
Experimental Protocol (Triphenyl Phosphite Coupling):
-
Reagents: 2-Aminothiophenol (1.0 eq), Aromatic Carboxylic Acid (1.0 eq), Triphenyl Phosphite (TPP, 1.1 eq), Tetrabutylammonium Bromide (TBAB, as reaction medium).
-
Setup: A round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Charge Reactor: Add the 2-aminothiophenol, carboxylic acid, TPP, and TBAB to the flask. TBAB can serve as an ionic liquid-like medium.[1]
-
Reaction: Heat the mixture to 140 °C and stir for 1-3 hours. The reaction is typically much faster than PPA-mediated methods. Monitor progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate to dissolve the mixture.
-
Extraction: Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography (e.g., hexane/ethyl acetate gradient).
-
Data Presentation: Substrate Scope Comparison
| Method | Carboxylic Acid Substrate | Typical Yield (%) | Reference |
| PPA | 4-Nitrobenzoic Acid | ~81% | [1] |
| PPA | 4-Aminobenzoic Acid | 60-90% | [1] |
| PPA | Naphthyridine-3-carboxylic acid | 10-60% | [1] |
| TPP/TBAB | Benzoic Acid | ~87% | [1] |
| TPP/TBAB | 4-Chlorobenzoic Acid | ~82% | [1] |
| (o-CF3PhO)3P | 4-Methoxybenzoic Acid | High Yield | [3] |
| Microwave | Phenylacetic Acid | ~92% | [4] |
| Microwave | Nicotinic Acid | ~85% | [4] |
Method C: Green Chemistry Approach - Solvent-Free Microwave Irradiation
Expertise & Rationale: Microwave-assisted organic synthesis (MAOS) offers a significant advantage by coupling microwave energy directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. For the synthesis of benzothiazoles, this translates to dramatically reduced reaction times (minutes vs. hours) and often allows the reaction to proceed without any solvent, aligning with the principles of green chemistry.[4][5] The direct condensation of carboxylic acids with ATP under microwave irradiation is highly efficient, as the high temperature achieved quickly drives the dehydration of the cyclic intermediate.[4]
Experimental Protocol (Microwave-Assisted Synthesis):
-
Reagents: 2-Aminothiophenol (1.0 eq), Carboxylic Acid (1.0 eq).
-
Setup: A 10 mL microwave process vial equipped with a small magnetic stir bar.
-
Charge Vial: Add the 2-aminothiophenol and the carboxylic acid to the microwave vial.
-
Seal & Place: Securely cap the vial and place it in the cavity of a dedicated laboratory microwave reactor.
-
Irradiation Program: Set the microwave program to heat the mixture to 150-200 °C (temperature control mode) and hold for 10-30 minutes. Note: Initial optimization runs may be required to find the ideal time and temperature for a specific substrate.
-
Cooling & Workup: After the program is complete, allow the vial to cool to a safe temperature (typically below 50 °C) using the instrument's compressed air cooling system.
-
Isolation: Open the vial and dissolve the solid residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified directly by flash column chromatography on silica gel to afford the pure 2-substituted benzothiazole.
-
Caption: Workflow for microwave-assisted benzothiazole synthesis.
Troubleshooting and Self-Validation
-
Low Yields: If yields are poor, consider the activation of the carboxylic acid. For PPA methods, ensure the temperature is high enough. For coupling methods, ensure reagents are anhydrous. The final dehydration step is often critical; ensure sufficient heat or dehydrating agent is present.
-
Side Reactions: 2-aminothiophenol is susceptible to oxidation, forming a disulfide. It is crucial to use fresh ATP and maintain an inert (e.g., nitrogen) atmosphere, especially in high-temperature reactions.
-
Purification Issues: The basic nitrogen atom in the benzothiazole ring can cause streaking on silica gel columns. Adding a small amount of triethylamine (~0.5-1%) to the eluent can often resolve this issue by neutralizing acidic sites on the silica.
-
Protocol Validation: A successful protocol should yield a product with a clean NMR spectrum and a sharp melting point consistent with literature values. A small test reaction is always recommended before committing to a large-scale synthesis.
Conclusion
The synthesis of 2-substituted benzothiazoles from carboxylic acids is a robust and adaptable transformation. While classical PPA-mediated condensation remains a viable option for simple, durable substrates, modern methods utilizing phosphite coupling reagents or microwave energy offer milder conditions, broader functional group tolerance, and significantly improved reaction efficiency. The choice of protocol should be guided by the specific chemical properties of the desired molecule and the laboratory resources available.
References
-
Wang, M., Zhou, X., Wang, Y., Tian, Y., Guo, W., Zhang, L., & Li, C. (2024). Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. The Journal of Organic Chemistry, 89(22), 16542–16552. Available at: [Link]
-
Kaur, R., Sharma, A., & Kumar, K. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 127-169. Available at: [Link]
-
Benites, J., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4908. Available at: [Link]
-
Rostamizadeh, S., et al. (2007). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Monatshefte für Chemie - Chemical Monthly, 138, 655–657. Available at: [Link]
-
Shi, D., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]
Sources
Troubleshooting & Optimization
challenges and by-products in the synthesis of 6-Hydroxybenzothiazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Hydroxybenzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction: The Synthetic Challenge
6-Hydroxybenzothiazole-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. Its synthesis, most commonly achieved through the condensation of 2-amino-5-hydroxythiophenol with a two-carbon electrophile like glyoxylic acid, presents a unique set of challenges. The principal difficulty lies in the inherent instability of the target molecule, which is prone to decarboxylation. This guide will provide a comprehensive overview of the synthetic pathway, potential by-products, and robust troubleshooting strategies to optimize your reaction outcomes.
Reaction Pathway and Key Challenges
The primary synthetic route involves the reaction of 2-amino-5-hydroxythiophenol with glyoxylic acid. This reaction proceeds through the formation of a thiazoline intermediate, which then undergoes oxidation to the desired benzothiazole.
Caption: General synthetic pathway for 6-Hydroxybenzothiazole-2-carboxylic acid.
The most significant challenge in this synthesis is the propensity of the final product to undergo decarboxylation, yielding 6-hydroxybenzothiazole.[1][2] This degradation can occur both during the reaction and subsequent work-up and purification steps, leading to reduced yields and purification difficulties.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 6-Hydroxybenzothiazole-2-carboxylic acid, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Poor quality of 2-amino-5-hydroxythiophenol: This starting material is susceptible to oxidation, forming a disulfide dimer. | - Verify Starting Material Purity: Use freshly prepared or properly stored 2-amino-5-hydroxythiophenol. Consider purification by recrystallization if necessary. The presence of the disulfide will prevent the desired cyclization. |
| 2. Inefficient reaction conditions: Incorrect pH, temperature, or reaction time. | - Optimize pH: The reaction is typically carried out under acidic conditions to facilitate the condensation. A pH range of 4-5 is often optimal. | |
| - Control Temperature: While some heat may be required to drive the reaction, excessive temperatures can promote by-product formation and decarboxylation. A temperature range of 50-70°C is a good starting point. | ||
| Significant By-product Formation | 1. Decarboxylation of the product: The primary by-product is often 6-hydroxybenzothiazole.[1] | - Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures significantly favor decarboxylation. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. |
| - Mild Work-up Conditions: Avoid strongly acidic or basic conditions during work-up, as these can accelerate decarboxylation. Use of a mild acid for neutralization is recommended. | ||
| 2. Formation of benzothiazine intermediates: Incomplete oxidation of the thiazoline intermediate can lead to the formation of stable benzothiazine structures.[1] | - Ensure Efficient Oxidation: The choice of oxidizing agent is crucial. Air oxidation is often employed, but for more controlled oxidation, milder reagents can be tested. Ensure adequate aeration of the reaction mixture if relying on atmospheric oxygen. | |
| Difficulty in Product Purification | 1. Co-precipitation of product and by-products: The desired product and the decarboxylated by-product can have similar polarities, making separation by chromatography challenging. | - Recrystallization: This is often the most effective method for purification. A suitable solvent system needs to be determined empirically. Common solvents include ethanol, methanol, or mixtures with water.[3][4] |
| - Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove the less acidic 6-hydroxybenzothiazole. Subsequent acidification of the aqueous layer will precipitate the purified product. |
Frequently Asked Questions (FAQs)
Q1: My final product is always contaminated with a significant amount of a lower molecular weight compound. What is it and how can I avoid it?
A: The most likely contaminant is 6-hydroxybenzothiazole, the decarboxylation product of your target molecule.[1][2] This is a very common issue. To minimize its formation, you should:
-
Use milder reaction conditions: Avoid excessive heat and prolonged reaction times.
-
Perform a gentle work-up: Use mild acids for neutralization and avoid strong bases.
-
Optimize purification: Recrystallization or a carefully performed acid-base extraction are the most effective methods to separate the desired carboxylic acid from its decarboxylated counterpart.
Q2: I am struggling to synthesize the starting material, 2-amino-5-hydroxythiophenol. What are the common pitfalls?
A: The synthesis of 2-amino-5-hydroxythiophenol can be challenging due to the susceptibility of the thiol group to oxidation, which leads to the formation of a disulfide by-product. To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q3: What is the role of the oxidizing agent in this reaction?
A: The condensation of 2-amino-5-hydroxythiophenol and glyoxylic acid initially forms a thiazoline intermediate. An oxidizing agent is required to aromatize the thiazoline ring to the more stable benzothiazole ring system. Often, atmospheric oxygen can serve as the oxidant, especially with prolonged reaction times. However, for a more controlled and potentially faster reaction, a mild chemical oxidant can be employed.
Experimental Protocols
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid
This protocol is a generalized procedure and may require optimization for your specific experimental setup.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-hydroxythiophenol (1.0 eq) in a suitable solvent such as a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Reagent: To this solution, add glyoxylic acid monohydrate (1.1 eq).
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the solid product by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x volumes of the organic phase). The desired carboxylic acid will move into the aqueous phase as its sodium salt, while the less acidic 6-hydroxybenzothiazole will remain in the organic phase.
-
Washing: Wash the combined aqueous layers with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The purified 6-Hydroxybenzothiazole-2-carboxylic acid will precipitate out.
-
Final Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Visualization of Troubleshooting Logic
Caption: A workflow diagram for troubleshooting the synthesis of 6-Hydroxybenzothiazole-2-carboxylic acid.
References
-
Prazeres, T. J. V., et al. (2014). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Request PDF. Available at: [Link]
- Google Patents. (2015). Preparation method of benzothiazole-2-carboxylic acid. CN104860901B.
-
Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol. Available at: [Link]
- Google Patents. (2020). Preparation method of o-aminothiophenol. CN112062699A.
-
PubMed Central. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]
-
Slideshare. Experiment 4 purification - recrystallization of benzoic acid. Available at: [Link]
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Technical Support Center: Optimization of Benzothiazole Ring Contraction Reactions
Welcome to the technical support center for benzothiazole ring contraction methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful synthetic transformations. Instead of a rigid protocol, we offer a dynamic resource built from field-proven insights and foundational chemical principles. Here, we will explore the causality behind experimental choices, troubleshoot common hurdles, and provide robust, self-validating frameworks for your reactions.
Introduction: The Strategic Value of Ring Contraction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities.[1] While many synthetic routes build the benzothiazole core from acyclic precursors, a more elegant and often overlooked strategy is the contraction of a larger, pre-existing ring system, such as a 1,4-benzothiazine. This approach can provide unique access to complex, substituted benzothiazoles that are otherwise difficult to synthesize.
Ring contraction reactions, particularly those induced by nucleophiles or acids, involve the cleavage of specific bonds within a larger ring, followed by an intramolecular cyclization to form the more stable, five-membered thiazole ring fused to the benzene core.[2][3] Mastering the conditions for these transformations is key to unlocking their synthetic potential.
Core Principles & Reaction Mechanisms
Understanding the "why" is critical. The primary driving force behind this reaction is the transformation of a less stable, larger heterocyclic system into a more stable, aromatic benzothiazole derivative.
Nucleophile-Induced Ring Contraction
A common and effective strategy involves the nucleophile-induced ring contraction of fused 1,4-benzothiazine derivatives.[3] The mechanism generally proceeds through a well-defined sequence of steps, which allows for rational optimization.
The process begins with a nucleophilic attack at a reactive electrophilic center in the 1,4-benzothiazine ring, often a thioester carbonyl group.[3] This initial attack leads to the cleavage of a sulfur-carbon bond, opening the ring to form a key 1-(2-thiophenyl) intermediate in situ. This intermediate then undergoes a rapid intramolecular cyclization, where the newly formed thiol group attacks an internal electrophilic site (like a ketone), followed by a rearrangement or dehydration to yield the final, stable pyrrolo[2,1-b][2][4]benzothiazole product.[3]
Caption: General mechanism for nucleophile-induced ring contraction.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of benzothiazole ring contraction experiments.
Q1: What are the most effective nucleophiles for inducing ring contraction?
A1: The choice of nucleophile is critical. Simple alkanols, such as methanol and ethanol, are highly effective as they can often serve as both the nucleophile and the solvent.[3] Primary amines, particularly benzylamine, have also been shown to work well.[2] However, the reaction is sensitive to steric hindrance; bulky nucleophiles like tert-butyl alcohol may lead to different reaction pathways or lower yields.[3] Simple alkylamines are often found to be unsuitable for this specific transformation.[3]
Q2: How do I select the optimal solvent for the reaction?
A2: Solvent selection directly impacts reaction kinetics and yield. For alcohol-based nucleophiles, using the alcohol itself as the solvent is often the most efficient choice, driving the reaction towards the product.[3] For other nucleophiles, a screening of aprotic polar solvents is recommended. Studies have shown that acetonitrile often provides superior yields compared to other solvents like acetone, toluene, or dioxane when using amine nucleophiles.[2]
Q3: What is the typical range for reaction temperature and time?
A3: Temperature and time are interdependent and substrate-specific.
-
Temperature: Reactions are often performed at elevated temperatures, typically at the boiling point of the solvent, to ensure the irreversible formation of the final product.[2] For instance, with methanol as the solvent, heating at 65°C for as little as one hour can provide excellent yields.[3] With acetonitrile and benzylamine, heating at 85°C for 3 hours has been identified as optimal.[2]
-
Time: While some reactions are complete within 1-3 hours, others may require longer periods.[2] It is crucial to monitor the reaction progress to avoid decomposition or the formation of side products from prolonged heating.
Q4: How can I effectively monitor the progress of my ring contraction reaction?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent quantitative method for monitoring the disappearance of the starting material and the formation of the product.[2] For more rapid, qualitative checks, Thin-Layer Chromatography (TLC) is a standard and effective technique.[5] Spotting the reaction mixture alongside the starting materials allows you to visually track the reaction's progress.[5]
Q5: Are there alternatives to nucleophile-induced methods?
A5: Yes, acid-catalyzed ring contraction is another viable pathway. This method is particularly useful for transforming certain benzothiazine precursors into benzothiazoles. The mechanism typically involves hydrolysis of the benzothiazine ring to form a mercaptoaldehyde intermediate, which then undergoes an intramolecular attack and subsequent oxidation/rearrangement to form the contracted benzothiazole ring.[6] This method provides a valuable alternative for substrates that may be incompatible with nucleophilic conditions.
Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.
Caption: A workflow for troubleshooting low product yield.
Problem 1: Low or No Yield of the Contracted Product
| Potential Cause | Recommended Solution & Rationale |
| Ineffective Solvent | The polarity and coordinating ability of the solvent are crucial. Action: Perform a solvent screen. As shown in the data below, acetonitrile often outperforms other common solvents for amine-based nucleophiles. For alcohol nucleophiles, using the alcohol as the solvent is typically best.[2] |
| Suboptimal Temperature | The reaction may involve a reversible first step followed by an irreversible second step.[2] Low temperatures may not provide sufficient energy to overcome the activation barrier for the irreversible step. Action: Increase the temperature, often to the reflux temperature of the chosen solvent, to push the equilibrium toward the final product.[2][3] |
| Unsuitable Nucleophile | Steric hindrance can prevent the initial nucleophilic attack or favor an alternative reaction pathway.[3] Action: If using a bulky nucleophile, switch to a smaller one like methanol or benzylamine. Avoid simple alkylamines, which have been shown to be ineffective.[3] |
| Incomplete Reaction | The reaction may simply be slow under the chosen conditions. Action: Before concluding the reaction has failed, ensure it has been monitored over a sufficient period (e.g., up to 24 hours) at the optimal temperature.[2] |
Problem 2: Difficulty with Product Purification
| Potential Cause | Recommended Solution & Rationale |
| Similar Polarity of Product and Impurities | Co-elution during column chromatography is a common issue when starting materials, intermediates, or byproducts have similar Rf values to the product. Action: Change the solvent system for elution (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Alternatively, consider recrystallization, which purifies based on differential solubility.[5] |
| Product Instability on Silica Gel | The acidic nature of standard silica gel can cause degradation of sensitive benzothiazole derivatives. Action: Use deactivated silica (treated with a base like triethylamine) or switch to a different stationary phase, such as neutral or basic alumina, for column chromatography.[5] |
Data Summary: Solvent Effects on Yield
The following table summarizes HPLC-UV yield data from a model reaction of a 3-aroylpyrrolo[2,1-c][4][7]benzothiazine with benzylamine, demonstrating the critical impact of solvent choice.
| Solvent | Yield (%) at Room Temp (24h) [2] | Yield (%) at Boiling Temp (3h) [2] |
| Acetone | 31 | 35 |
| Acetonitrile | 69 | 87 |
| Butyl Acetate | 45 | 61 |
| Chloroform | 61 | 68 |
| 1,4-Dioxane | 32 | 53 |
| Toluene | 40 | 50 |
Data clearly indicates that acetonitrile at its boiling point provides the highest yield for this transformation.
Experimental Protocol: Nucleophile-Induced Ring Contraction
This protocol is a generalized procedure based on optimized conditions reported for the reaction of 3-aroylpyrrolo[2,1-c][4][7]benzothiazine-1,2,4-triones (APBTTs) with an alcohol nucleophile.[3]
Objective: To synthesize a pyrrolo[2,1-b][2][4]benzothiazole derivative via ring contraction.
Materials:
-
3-aroylpyrrolo[2,1-c][4][7]benzothiazine-1,2,4-trione (Substrate, 1.0 eq)
-
Methanol (Anhydrous, serves as nucleophile and solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
TLC plates and HPLC for reaction monitoring
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the APBTT substrate (e.g., 0.5 mmol).
-
Solvent/Nucleophile Addition: Add anhydrous methanol (e.g., 10 mL) to the flask. The substrate may not fully dissolve initially.
-
Heating: Attach a reflux condenser and place the flask in a pre-heated oil bath at 65°C.
-
Reaction Execution: Stir the mixture vigorously at 65°C.
-
Monitoring: Monitor the reaction's progress every 30 minutes using TLC or HPLC-UV. The reaction is often complete within 1-2 hours, as indicated by the complete consumption of the starting material.[3]
-
Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product will often precipitate.
-
Purification: The solid product can be purified by simple recrystallization from a suitable solvent (e.g., the reaction solvent, methanol) to yield the pure pyrrolo[2,1-b][2][4]benzothiazole.[3]
Self-Validation: The success of this protocol is validated by obtaining a high yield of the desired product with clean conversion as monitored by HPLC or NMR analysis of the crude and purified material.
References
-
Gou, Y., Meng, F., & Wang, Z. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(19), 6241. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]
-
Kryukova, A. A., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][4][7]benzothiazines. Beilstein Journal of Organic Chemistry, 19, 646-661. [Link]
-
Kaur, R., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Results in Chemistry, 5, 100858. [Link]
-
Kryukova, A. A., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][4][7]benzothiazines: access to pyrrolo[2,1-b][2][4]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 646-661. [Link]
-
Gou, Y., Meng, F., & Wang, Z. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Benzothiazole. [Link]
-
Singh, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-36. [Link]
-
Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 1-36. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. pharmacyjournal.in [pharmacyjournal.in]
preventing the decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic acid during storage
Welcome to the technical support center for 6-Hydroxybenzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing the decarboxylation of this compound during storage and experimental handling. As a pivotal intermediate in the synthesis of bioactive molecules, including firefly luciferin analogues, maintaining its structural integrity is paramount for reproducible and successful research outcomes.[1]
Introduction: The Challenge of Instability
6-Hydroxybenzothiazole-2-carboxylic acid is known for its propensity to undergo slow decarboxylation in solution, even at ambient temperatures.[1][2] This process involves the loss of the carboxyl group at the C2 position as carbon dioxide, yielding the primary degradant, 6-hydroxybenzothiazole.[1] This inherent instability can significantly impact experimental results, leading to lower yields in synthetic steps and introducing a confounding variable in biological assays. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate this degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter related to the instability of 6-Hydroxybenzothiazole-2-carboxylic acid.
Issue 1: Inconsistent results in biological assays or synthetic reactions.
-
Question: I'm seeing variable results in my experiments. Could this be related to the stability of my 6-Hydroxybenzothiazole-2-carboxylic acid stock solution?
-
Answer: Yes, this is a strong possibility. The decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic acid in solution can lead to a decrease in the concentration of the active compound and an increase in the concentration of its less active or inactive degradant, 6-hydroxybenzothiazole. This change in composition can significantly affect the outcome of your experiments.
-
Causality: The rate of decarboxylation is influenced by several factors including temperature, pH, and the solvent used.[1] If your stock solutions are stored for varying lengths of time or under inconsistent conditions, the degree of degradation will differ, leading to variability in your results.
-
Recommended Action:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of 6-Hydroxybenzothiazole-2-carboxylic acid immediately before use.
-
Standardize Storage: If stock solutions must be stored, do so at a consistent, low temperature (2-8°C is recommended for related compounds), protected from light, and for a defined, minimal period.
-
Quantify Purity: Regularly assess the purity of your stock solutions using a stability-indicating analytical method, such as HPLC, to determine the extent of decarboxylation. A detailed protocol is provided later in this guide.
-
-
Issue 2: Visible changes in the appearance of the solid compound or solutions.
-
Question: My solid 6-Hydroxybenzothiazole-2-carboxylic acid has changed color, or my solution has become cloudy. What does this mean?
-
Answer: While 6-Hydroxybenzothiazole-2-carboxylic acid is relatively stable in its solid form, color changes could indicate the presence of impurities or slow degradation over time, potentially accelerated by exposure to light or humidity. Cloudiness in a solution suggests that the compound or its degradation product may be precipitating out of the solvent, which can be influenced by changes in temperature or pH.
-
Causality: The degradation product, 6-hydroxybenzothiazole, has different solubility properties than the parent compound, which could lead to precipitation. Changes in pH can also affect the solubility of both the parent acid and its phenolic degradation product.
-
Recommended Action:
-
Proper Solid Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[3] A desiccator can help to minimize exposure to moisture.
-
Solvent Selection: Ensure that the chosen solvent and concentration are appropriate to maintain the solubility of both the parent compound and its potential degradants at the storage and experimental temperatures.
-
Filtration: If a solution appears cloudy, it should be filtered through a 0.22 µm filter before use to remove any particulate matter, and the concentration of the filtrate should be verified.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid 6-Hydroxybenzothiazole-2-carboxylic acid?
-
A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container in a refrigerator at 2-8°C and under a dry, inert atmosphere (e.g., argon or nitrogen) if possible. This minimizes exposure to heat, light, and moisture, which are all potential contributors to degradation.
-
-
Q2: How should I prepare and store stock solutions of 6-Hydroxybenzothiazole-2-carboxylic acid?
-
A2: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is unavoidable, use a suitable solvent where the compound is stable (e.g., anhydrous DMSO or DMF), aliquot into single-use volumes, and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Q3: Which solvents should I avoid when working with 6-Hydroxybenzothiazole-2-carboxylic acid?
-
A3: While specific data on the effect of all solvents on the decarboxylation of this compound is limited, it is prudent to be cautious with protic solvents, especially at elevated temperatures or non-neutral pH, as they can facilitate proton transfer steps that may be involved in the decarboxylation mechanism. The use of high-purity, anhydrous solvents is always recommended.
-
Understanding and Preventing Decarboxylation
-
Q4: What is the chemical reaction for the decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic acid?
-
A4: The decarboxylation reaction involves the removal of the carboxyl group (-COOH) from the C2 position of the benzothiazole ring, which releases carbon dioxide (CO₂) and forms 6-hydroxybenzothiazole.[1]
graph Decarboxylation_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; }
Caption: Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid. -
-
Q5: How does temperature affect the rate of decarboxylation?
-
A5: As with most chemical reactions, an increase in temperature will significantly accelerate the rate of decarboxylation.[4] Therefore, storing the compound and its solutions at low temperatures is the most effective way to minimize degradation.
-
-
Q6: What is the effect of pH on the stability of 6-Hydroxybenzothiazole-2-carboxylic acid?
-
A6: The stability of carboxylic acids can be highly pH-dependent.[5] While specific studies on this compound are not widely available, both strongly acidic and basic conditions can potentially catalyze decarboxylation. For the degradation product, 6-hydroxybenzothiazole, it is known to be more stable in neutral to acidic conditions (pH < 7) and decomposes under alkaline conditions (pH > 8).[6] It is advisable to maintain solutions of 6-Hydroxybenzothiazole-2-carboxylic acid at a neutral or slightly acidic pH to minimize degradation.
-
Analytical Testing
-
Q7: How can I check the purity of my 6-Hydroxybenzothiazole-2-carboxylic acid and quantify its decarboxylation?
-
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to separate and quantify 6-Hydroxybenzothiazole-2-carboxylic acid from its degradation product, 6-hydroxybenzothiazole.[7][8] This allows you to determine the purity of your compound and track its stability over time.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of 6-Hydroxybenzothiazole-2-carboxylic Acid
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of 6-Hydroxybenzothiazole-2-carboxylic acid.
-
Objective: To separate and quantify 6-Hydroxybenzothiazole-2-carboxylic acid and its primary degradant, 6-hydroxybenzothiazole.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
6-Hydroxybenzothiazole-2-carboxylic acid reference standard
-
6-hydroxybenzothiazole reference standard
-
High-purity water and solvents
-
-
Procedure:
-
Preparation of Standards: Prepare stock solutions of both reference standards in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL. Create a mixed standard solution containing both compounds at a known concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution may be necessary for optimal separation. Start with a linear gradient from 95% A / 5% B to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance (a UV scan of the individual standards will help determine the optimal wavelength, likely around 270-290 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the mixed standard solution to verify the separation of the two compounds. The parent acid is expected to elute earlier than the less polar degradation product. Once separation is achieved, inject your sample solutions to determine the percentage of the parent compound and the degradant.
-
Quantification: Calculate the percentage of each compound based on the peak area from the chromatogram.
-
}
Caption: Workflow for Stability-Indicating HPLC Analysis.Protocol 2: Forced Degradation Study
To understand the stability of 6-Hydroxybenzothiazole-2-carboxylic acid under various stress conditions, a forced degradation study can be performed.[9][10]
-
Objective: To identify the potential degradation products and pathways for 6-Hydroxybenzothiazole-2-carboxylic acid.
-
Procedure:
-
Prepare solutions of the compound (e.g., 100 µg/mL) in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source (as per ICH Q1B guidelines).
-
-
Analyze the stressed samples using the developed stability-indicating HPLC method alongside a control sample (stored at 2-8°C, protected from light).
-
Data Summary
| Factor | Effect on Stability | Recommendation |
| Temperature | Increased temperature significantly accelerates decarboxylation.[4] | Store solid and solutions at low temperatures (2-8°C or below). Avoid heating solutions unless necessary for the experiment. |
| pH | Both acidic and basic conditions may promote decarboxylation.[5] | Maintain solutions at a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions during storage. |
| Light | Exposure to light, particularly UV, can induce degradation of benzothiazole derivatives.[6] | Store solid and solutions in amber vials or protected from light. |
| Moisture | Can facilitate hydrolysis and other degradation pathways. | Store solid compound in a desiccator. Use anhydrous solvents for preparing solutions. |
| Solvent | Protic solvents may facilitate decarboxylation. | Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh. |
References
-
Patel, R. K., et al. (2018). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Journal of Chromatographic Science, 56(8), 735-743. [Link]
-
Alsante, K. M., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 19(10), 15914-15927. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Journal of Pharmaceutical Sciences, 94(10), 2299-2311. [Link]
-
Ngwa, G. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1001-1010. [Link]
-
Branch, S. K. (2005). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Request PDF. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmacy and Pharmacology, 10(2), 123-130. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]
-
Brown, J. D. (1951). The mechanism of decarboxylation. Part VI. Kinetics of the acid-catalysed decarboxylation of 2 : 4 : 6-trihydroxybenzoic acid. Journal of the Chemical Society (Resumed), 1384-1388. [Link]
-
Bakshi, M., & Singh, S. (2002). Development and Validation of HPLC Stability-Indicating Assays. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
Bajaj, S., et al. (2007). Importance Of Accelerated Stability Study. PharmaQuesT. [Link]
-
Abdel-Gawad, S. M., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6436. [Link]
-
Sharma, G., & Saini, S. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Navigating the Synthesis of Benzothiazole Derivatives: A Technical Support Guide for Optimizing Solvent Systems
Welcome to the Technical Support Center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent system optimization. Here, we address common challenges encountered during synthesis, providing practical, in-depth solutions and a deeper understanding of the underlying chemical principles. Our goal is to empower you to enhance reaction efficiency, improve product purity, and accelerate your research and development endeavors.
Troubleshooting Guide: A Proactive Approach to Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the causality behind these challenges, with a focus on the critical role of the solvent system.
Problem 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired benzothiazole derivative. What aspects of my solvent system should I investigate?
Answer: Low product yield is a frequent challenge in organic synthesis, and the solvent system is often a key factor. Here's a systematic approach to troubleshooting this issue:
-
Solubility of Reactants: One of the most fundamental roles of a solvent is to dissolve the reactants, bringing them into close proximity for a reaction to occur. 2-aminothiophenol and its derivatives are generally soluble in organic solvents.[1] However, the solubility of various aldehydes, ketones, or carboxylic acids can differ significantly.
-
Underlying Cause: If one or more of your reactants have poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. This is especially critical in reactions involving solid starting materials.
-
Solutions:
-
Solvent Screening: If you suspect solubility is an issue, consider switching to a solvent with a different polarity. For instance, if you are using a non-polar solvent like toluene, try a more polar solvent such as ethanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2] A small-scale solubility test of your starting materials in various solvents can be highly informative.
-
Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility for all reactants. For example, a toluene/DMSO mixture has been shown to be effective in certain benzothiazole syntheses.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your reactants. However, be mindful that elevated temperatures can also lead to side reactions.
-
-
-
Reaction Kinetics and Temperature: The solvent's properties can significantly influence the rate of the reaction.
-
Underlying Cause: Polar solvents can stabilize charged intermediates and transition states, which can accelerate polar reactions.[3] The boiling point of the solvent also dictates the maximum temperature at which the reaction can be run at atmospheric pressure. Insufficient thermal energy can lead to slow reaction rates.[4]
-
Solutions:
-
Higher Boiling Point Solvents: If your reaction is sluggish at lower temperatures, switching to a higher boiling point solvent (e.g., DMF, DMSO, or refluxing toluene) can provide the necessary energy to overcome the activation barrier.
-
Solvent Polarity: For reactions that proceed through polar intermediates, such as the initial Schiff base formation, a polar solvent can enhance the reaction rate.
-
-
-
Catalyst-Solvent Incompatibility: The effectiveness of a catalyst can be highly dependent on the solvent.
-
Underlying Cause: A solvent can interact with a catalyst, either enhancing or diminishing its activity. For example, a Lewis acid catalyst might be deactivated by a coordinating solvent.
-
Solutions:
-
Consult the Literature: Review literature precedents for the specific type of catalyst you are using to determine compatible solvents.
-
Systematic Evaluation: If you are developing a new methodology, a systematic screening of different solvent and catalyst combinations is recommended. Solid-supported catalysts can sometimes offer broader solvent compatibility and easier removal.[5]
-
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. How can the solvent choice help in minimizing side reactions?
Answer: The formation of side products is a common issue that can significantly impact yield and purification efforts. The solvent system can play a pivotal role in controlling the reaction's selectivity.
-
Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide byproduct.[6]
-
Underlying Cause: This oxidation is often facilitated by the presence of air (oxygen) and can be influenced by the solvent. While the exact mechanism of solvent influence can be complex, some solvents may be more prone to promoting oxidative pathways. The stability of thiols and the rate of disulfide bond formation are known to be affected by factors such as pH and the presence of oxidizing agents.[7][8]
-
Solutions:
-
Degassing Solvents: Before use, degas the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to minimize contact with air.
-
Solvent Choice: While specific solvent effects on 2-aminothiophenol oxidation are not extensively documented in a comparative manner, using fresh, anhydrous solvents is always a good practice.
-
-
-
Self-Condensation of Aldehydes/Ketones: Under certain conditions, carbonyl compounds can undergo self-condensation reactions.
-
Underlying Cause: This is often promoted by basic or acidic conditions and can be influenced by the solvent's ability to stabilize the intermediates involved in these side reactions.
-
Solutions:
-
Control of Reaction Conditions: Carefully control the temperature and stoichiometry of reactants. Adding the carbonyl compound slowly to the reaction mixture can sometimes minimize self-condensation.
-
Solvent Polarity: The choice of solvent can sometimes influence the relative rates of the desired reaction versus self-condensation. Experimenting with solvents of varying polarities may help to find a system that favors the formation of the benzothiazole derivative.
-
-
Problem 3: Difficulties in Product Purification
Question: I am struggling to isolate my pure benzothiazole derivative from the reaction mixture. What role does the solvent play in these purification challenges?
Answer: Purification is a critical step in any synthesis, and the reaction solvent can have a significant impact on the ease of isolating the final product.
-
Removal of High-Boiling Point Solvents: Solvents like DMF and DMSO are excellent for many reactions due to their high polarity and boiling points, but they can be challenging to remove during work-up.
-
Underlying Cause: Their low vapor pressure makes them difficult to remove by rotary evaporation at moderate temperatures.
-
Solutions:
-
Aqueous Work-up: Since DMF and DMSO are water-miscible, a common technique is to dilute the reaction mixture with a large volume of water and then extract the product with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[2][4] Multiple extractions of the aqueous layer are often necessary. Washing the combined organic layers with brine can help to remove residual water and dissolved DMF/DMSO.
-
Specific Aqueous Washes: For more stubborn traces of DMF, washing the organic layer with a 5% aqueous solution of LiCl can be effective.[4]
-
Lyophilization (Freeze-Drying): In some cases, if the product is stable, lyophilization can be used to remove high-boiling point solvents.
-
-
-
Co-elution during Chromatography: The polarity of the reaction solvent can sometimes lead to difficulties in chromatographic purification.
-
Underlying Cause: If the product and impurities have similar polarities, they may co-elute during column chromatography. The choice of reaction solvent does not directly cause this, but it can contribute to the formation of side products with similar polarities.
-
Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution can often provide better separation.
-
Alternative Purification Methods: If chromatography is ineffective, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (TLC).
-
-
-
Product Instability on Silica Gel: Some benzothiazole derivatives may be sensitive to the acidic nature of standard silica gel.
-
Underlying Cause: The acidic surface of silica gel can cause degradation of sensitive compounds.
-
Solutions:
-
Use Neutral or Basic Alumina: For acid-sensitive compounds, using neutral or basic alumina for column chromatography is a good alternative.
-
TLC Plate Test: Before running a column, it is advisable to spot your crude product on a silica TLC plate and observe if any degradation occurs over time.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for a new benzothiazole synthesis?
A1: The selection of an optimal solvent is a multi-faceted process that involves considering the properties of your reactants, the desired reaction conditions, and practical work-up considerations. A good starting point is to consult the literature for similar transformations.[9] A systematic approach involves:
-
Solubility Tests: Perform small-scale solubility tests of your starting materials in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, DMF, DMSO, and water).
-
Small-Scale Reaction Screening: Run small-scale reactions in a few promising solvents identified from the solubility tests. Monitor the reactions by TLC to assess the reaction rate and the formation of side products.
-
Consider the Reaction Mechanism: If the reaction is expected to proceed through polar intermediates, a polar solvent is likely to be beneficial.[3]
-
Think Ahead to Purification: Consider the ease of solvent removal and potential work-up challenges when making your final selection.
Q2: What are some "green" or environmentally friendly solvent options for benzothiazole synthesis?
A2: Green chemistry principles are increasingly important in modern organic synthesis. For benzothiazole synthesis, several greener alternatives to traditional volatile organic compounds (VOCs) are available:
-
Water: When feasible, water is an excellent green solvent. Several methods for benzothiazole synthesis in aqueous media have been reported.[10]
-
Ethanol: Derived from renewable resources, ethanol is a less toxic and more environmentally benign solvent compared to many others.[11]
-
Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution. Some ILs can also act as both the solvent and the catalyst.
-
Solvent-Free Reactions: In some cases, the reaction can be carried out without a solvent, especially with the aid of microwave irradiation or mechanochemical methods (grinding).[12][13] This is often the most environmentally friendly approach as it eliminates solvent use and waste altogether.
Q3: Can the solvent affect the stability of the 2-aminothiophenol starting material?
A3: Yes, the solvent can play a role in the stability of 2-aminothiophenol. As a thiol, it is susceptible to oxidation to form a disulfide, and this process can be influenced by the reaction medium.[6] While the specific effects of different organic solvents on this oxidation are not always well-defined, using fresh, anhydrous, and deoxygenated solvents is a crucial preventative measure. The pH of the medium is also a critical factor in thiol stability, with thiolate anions (more prevalent at higher pH) being more reactive.[8]
Data-Driven Solvent Selection
To aid in your decision-making process, the following table summarizes the properties of common solvents used in benzothiazole synthesis and their general applicability.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | General Applicability in Benzothiazole Synthesis |
| Toluene | 111 | 2.4 | Non-polar | Good for reactions requiring moderate heat; often used in azeotropic removal of water. |
| Ethanol | 78 | 24.5 | Polar Protic | A versatile and greener solvent, effective for many condensation reactions.[11] |
| Dichloromethane (DCM) | 40 | 9.1 | Polar Aprotic | Useful for reactions at or below room temperature; easy to remove. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | High boiling point and polarity make it suitable for challenging reactions requiring high temperatures.[14] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | Similar to DMF, excellent for dissolving a wide range of substrates and facilitating reactions at elevated temperatures.[15] |
| Water | 100 | 80.1 | Polar Protic | An excellent green solvent option when reactants are sufficiently soluble.[10] |
Visualizing the Path to Your Product
Understanding the reaction mechanism and the experimental workflow is crucial for successful synthesis. The following diagrams, created using Graphviz, illustrate these key aspects.
General Reaction Mechanism
Caption: Key steps in the synthesis of benzothiazole derivatives.
Experimental Workflow for Solvent Screening
Caption: A systematic workflow for solvent optimization.
Experimental Protocols
The following are general, illustrative protocols that may require optimization for your specific substrates.
Protocol 1: Synthesis of a 2-Arylbenzothiazole using Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Addition of Reactant: Add 2-aminothiophenol (1.0 mmol) to the solution.
-
Catalyst Addition (if required): Add the appropriate catalyst (e.g., a catalytic amount of an acid or an oxidizing agent).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the ethanol under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis in a High-Boiling Point Solvent (e.g., DMSO)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the starting materials (1.0 mmol each) in DMSO (5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a large volume of cold water (e.g., 50 mL). A precipitate may form, which can be collected by filtration.
-
Extraction: If a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic extracts and wash them thoroughly with water (3 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
-
2-Aminothiophenol. (2023). In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. [Link]
-
ResearchGate. (2021). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. [Link]
-
García-Báez, E., Padilla-Martínez, I., Tamay-Cach, F., & Cruz, A. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(13), 3019. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. [Link]
-
Singh, P., & Paul, K. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 108-151. [Link]
-
Wang, R., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 24(13), 5155-5161. [Link]
-
Le, V. P., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances, 14(1), 1-11. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
ResearchGate. (2017). Synthesis and Cyclization of Benzothiazole: Review. [Link]
-
Journal of Entrepreneurship and Project Management. (2023). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Baghdad Science Journal. (2021). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. [Link]
-
International Journal of Pharmaceutical Science Invention. (2016). Effect of solvents on formation of disulphide bond in peptides. [Link]
-
ResearchGate. (2017). How can we remove DMF from a reaction mixture?[Link]
-
Organic Process Research & Development. (2010). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
-
ChemistrySelect. (2021). Solid‐Supported Materials‐Based Synthesis of 2‐Substituted Benzothiazoles: Recent Developments and Sanguine Future. [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. [Link]
-
International Journal of Creative Research Thoughts. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. [Link]
-
Journal of Pharmaceutical Sciences. (2009). The role of thiols and disulfides in protein chemical and physical stability. [Link]
-
University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. [Link]
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- 6. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
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Technical Support Center: Managing Harsh Reaction Conditions to Prevent Over-oxidized Byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but complex challenge of over-oxidation. Oxidation is a cornerstone of organic synthesis, yet controlling its power to achieve the desired transformation without generating a cascade of unwanted byproducts requires a deep, mechanistic understanding and precise experimental control.
This resource moves beyond simple protocols to provide in-depth, cause-and-effect explanations for troubleshooting and optimizing your reactions. Here, you will find FAQs that address fundamental principles and a troubleshooting guide for specific experimental issues, all grounded in authoritative scientific literature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about oxidation and the strategies to control it.
Q1: What is over-oxidation and why is it a significant problem?
A: In organic chemistry, oxidation results in a net decrease in the number of carbon-hydrogen bonds or a net increase in the number of bonds between carbon and more electronegative atoms like oxygen.[1][2] Over-oxidation occurs when a functional group is oxidized beyond the desired state. A classic example is the oxidation of a primary alcohol: the intended product might be an aldehyde, but harsh conditions can lead to further oxidation to a carboxylic acid.[3]
This is a significant problem for several reasons:
-
Reduced Yield: The desired product is consumed, lowering the overall efficiency of the synthesis.
-
Complex Purification: Over-oxidized byproducts often have different polarity and chemical properties, complicating separation and purification, which can be particularly costly in drug development.[4]
-
Potential for Degradation: The harsh conditions that cause over-oxidation can also degrade other sensitive functional groups in the molecule, leading to a complex and often intractable mixture of products.[5]
Q2: What are the primary experimental factors that lead to over-oxidation?
A: Over-oxidation is typically a result of reaction conditions that are too harsh or poorly controlled. The key factors include:
-
Choice of Oxidant: Some oxidizing agents are inherently more powerful than others. For instance, potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are very strong and will readily oxidize primary alcohols to carboxylic acids.[6][7] Milder reagents like pyridinium chlorochromate (PCC) or those used in Swern and Dess-Martin oxidations are designed to stop at the aldehyde stage.[3]
-
Reaction Temperature: Higher temperatures increase reaction rates, often non-selectively.[8] This can accelerate the rate of the desired oxidation as well as the subsequent, undesired over-oxidation. For many selective oxidations, maintaining low temperatures (e.g., -78 °C for a Swern oxidation) is critical.
-
Stoichiometry and Reagent Addition: Using a large excess of the oxidizing agent can drive the reaction past the desired endpoint. The method of addition is also crucial; slow, controlled addition of the oxidant allows it to be consumed in the primary reaction, minimizing its concentration at any given time and reducing the chance of side reactions.
-
Presence of Water: For some reactions, particularly certain chromium-based oxidations, the presence of water can facilitate over-oxidation. The aldehyde intermediate can form a hydrate, which is then susceptible to further oxidation to the carboxylic acid.[6] This is why anhydrous conditions are specified for reagents like PCC.[3]
-
Reaction Time: Allowing a reaction to proceed for too long, even under otherwise controlled conditions, can lead to the gradual formation of over-oxidized byproducts. Real-time reaction monitoring is essential to quench the reaction upon completion of the desired transformation.[9]
Q3: How do I choose the right oxidant for my desired transformation?
A: Selecting the appropriate oxidant requires considering the specific functional group transformation and the presence of other sensitive groups in the molecule.[10][11]
-
For Primary Alcohols to Aldehydes: Use mild, anhydrous reagents. Common choices include Pyridinium Chlorochromate (PCC), a Swern oxidation (using oxalyl chloride/DMSO), or the Dess-Martin periodinane (DMP) oxidation.[3] These are designed to avoid the presence of water, which can lead to over-oxidation to the carboxylic acid.[6]
-
For Primary Alcohols to Carboxylic Acids: Use strong oxidizing agents in the presence of water. Jones reagent (CrO₃ in aqueous sulfuric acid) and potassium permanganate (KMnO₄) are effective for this transformation.[3][7]
-
For Secondary Alcohols to Ketones: This transformation is generally less prone to over-oxidation, as it requires breaking a C-C bond. A wide range of reagents can be used, from Jones reagent to PCC and Swern conditions.[6] The choice often depends on the sensitivity of the rest of the molecule.
-
For Allylic/Benzylic Alcohols: Manganese dioxide (MnO₂) is a highly selective reagent for oxidizing allylic and benzylic alcohols, typically leaving other alcohols untouched.[7]
The following Graphviz diagram outlines a decision-making process for selecting an oxidant for an alcohol.
Caption: Decision tree for selecting an appropriate oxidizing agent for alcohols.
Q4: What is the difference between kinetic and thermodynamic control in oxidation reactions?
A: Kinetic versus thermodynamic control is a crucial concept when a reaction can yield multiple products.[12]
-
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product formed is the one that forms the fastest, meaning it has the lowest activation energy. This is known as the kinetic product.[13]
-
Thermodynamic Control: At higher temperatures, the reactions can become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.[12]
In the context of oxidation, this means that an initial, desired product might be the kinetic product, but if the temperature is too high or the reaction time too long, the system may equilibrate to favor a more stable, over-oxidized thermodynamic product. Controlling the temperature is the primary way to ensure the reaction remains under kinetic control and yields the desired, less-oxidized product.[13]
Q5: When should I consider using a protecting group strategy?
A: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[14][15] You should consider a protecting group strategy when your molecule contains a functional group that is sensitive to your planned oxidation conditions but is not the intended site of reaction.
For example, if you need to perform an oxidation on one secondary alcohol in a molecule that also contains a more reactive primary alcohol, you could:
-
Protect the primary alcohol (e.g., as a silyl ether).[16]
-
Oxidize the unprotected secondary alcohol to a ketone. Silyl ethers are generally stable to many oxidizing agents.[16]
-
Deprotect the primary alcohol to reveal the final product.[15]
This strategy adds steps to the synthesis but provides an essential level of control and chemoselectivity that is often otherwise unattainable.[17][18]
Section 2: Troubleshooting Guide
This section provides a question-and-answer format to address specific experimental problems.
Problem 1: My primary alcohol is being oxidized to a carboxylic acid, but I want to stop at the aldehyde.
A: This is a classic selectivity problem. The aldehyde you are forming is more susceptible to oxidation than your starting alcohol under the current conditions. Here is a systematic approach to troubleshoot this issue:
Step 1: Re-evaluate Your Oxidizing Agent.
-
Causality: Strong, aqueous oxidants like Jones reagent (CrO₃/H₂SO₄/acetone) or potassium permanganate (KMnO₄) are designed to perform this exact transformation.[3] The presence of water allows the intermediate aldehyde to form a gem-diol (hydrate), which is rapidly oxidized further.[6]
-
Solution: Switch to a milder, non-aqueous system.
-
Pyridinium Chlorochromate (PCC): A Cr(VI) reagent used in an anhydrous solvent like dichloromethane (DCM). It reliably oxidizes primary alcohols to aldehydes.[7]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C). It is highly effective and avoids heavy metals.[3]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine compound that offers a mild, metal-free alternative, often performed at room temperature.
-
Step 2: Scrutinize Your Reaction Conditions.
-
Causality: Even with a milder reagent, excessive temperature or a large excess of the oxidant can lead to over-oxidation.
-
Solution:
-
Temperature Control: Ensure your reaction is maintained at the optimal temperature. For Swern oxidations, maintaining the temperature below -60 °C before the addition of the base (triethylamine) is critical.
-
Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent. A large excess is unnecessary and promotes side reactions.
-
Controlled Addition: Add the oxidizing agent slowly to the solution of the alcohol. This maintains a low instantaneous concentration of the oxidant.
-
Step 3: Ensure Anhydrous Conditions.
-
Causality: Trace amounts of water can be sufficient to facilitate over-oxidation with some reagents.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the system.[8]
The following workflow illustrates the troubleshooting process for this specific problem.
Caption: Workflow for troubleshooting the over-oxidation of a primary alcohol.
Problem 2: My reaction is producing a complex mixture of unidentified, highly polar byproducts.
A: A complex mixture suggests a lack of selectivity and possibly degradation of your material. This often points to conditions that are too harsh, promoting radical pathways or indiscriminate oxidation.
Step 1: Lower the Reaction Temperature.
-
Causality: High temperatures provide the activation energy for numerous undesired reaction pathways.[8] Many oxidation reactions are exothermic, and poor temperature control can lead to a runaway reaction.
-
Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. If the reaction is exothermic, use an ice bath or a cryostat to maintain a consistent temperature and ensure the addition of reagents is slow enough to allow for heat dissipation.
Step 2: Deoxygenate the Solvent and Use an Inert Atmosphere.
-
Causality: Atmospheric oxygen can participate in radical chain reactions (autoxidation), especially in the presence of light, metal catalysts, or other radical initiators.[19][20] This can lead to a host of peroxide and other degradation products.
-
Solution: Before starting the reaction, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the experiment.[8]
Step 3: Consider the Role of Catalysts and Impurities.
-
Causality: Trace metal impurities, either from starting materials or reagents, can catalyze unwanted side reactions.[4] In drug development, peroxide impurities in excipients are a known cause of oxidative degradation.[4]
-
Solution:
-
Use high-purity reagents and solvents.
-
If metal catalysis is suspected, consider adding a chelating agent like EDTA, but be aware that some metal-EDTA complexes can paradoxically accelerate certain radical formations.[4]
-
For pharmaceutical formulations, screen excipients for peroxide levels and select lots with the lowest content.[4]
-
Problem 3: I'm observing degradation of my starting material or desired product, even with a selective oxidant.
A: This indicates that your molecule contains other functional groups that are sensitive to the reaction conditions, even if they are not being oxidized directly.
Step 1: Check for Acid or Base Sensitivity.
-
Causality: Many oxidation protocols are either strongly acidic or basic. For example, PCC is slightly acidic, while the workup for a Swern oxidation involves a non-nucleophilic base (triethylamine).[7] These conditions can cleave acid/base-labile protecting groups (e.g., acetals, silyl ethers) or cause undesired rearrangements.
-
Solution:
-
If using PCC, you can buffer the reaction with a mild, non-nucleophilic base like sodium acetate or pyridine.
-
Choose an oxidant that operates under neutral conditions, such as Dess-Martin periodinane (DMP).
-
If the product is sensitive to the workup, modify the procedure. For example, use a milder quenching agent or perform an extractive workup at low temperatures.
-
Step 2: Employ a Protecting Group Strategy.
-
Causality: If a specific functional group is unavoidably sensitive, it must be masked.
-
Solution: Protect the sensitive group before the oxidation step. For example, if your molecule contains a sensitive amine and an alcohol you wish to oxidize, protect the amine as a carbamate (e.g., Boc or Cbz), which is stable to most oxidative conditions.[14] After the oxidation, the protecting group can be selectively removed.
Section 3: Key Experimental Protocols & Methodologies
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde using Swern Oxidation
This protocol is a standard procedure for Swern oxidation, a reliable method that avoids heavy metals and is known for its high yields and clean conversions.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Primary Alcohol (Substrate)
-
Anhydrous Triethylamine (TEA)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels, all under a nitrogen or argon atmosphere.
-
Activator Preparation: Charge the flask with anhydrous DCM (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add anhydrous DMSO (2.2 equivalents) to the DCM.
-
Oxalyl Chloride Addition: Add oxalyl chloride (1.5 equivalents) dropwise via an addition funnel to the cooled DCM/DMSO mixture. Caution: Gas evolution (CO, CO₂) occurs. Stir the mixture for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve the primary alcohol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the internal temperature does not rise above -60 °C. Stir for 30-45 minutes.
-
Base Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise. A thick white precipitate will form. After the addition is complete, stir for an additional 15 minutes at -78 °C.
-
Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with a dilute acid solution (e.g., 1% HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde via flash column chromatography.
Protocol 2: Real-Time Reaction Monitoring to Prevent Over-oxidation
Monitoring the reaction's progress is critical to know precisely when to stop it, thereby preventing the formation of byproducts.
Methodology using Thin-Layer Chromatography (TLC):
-
Baseline: Before adding the oxidizing agent, take a small aliquot of the reaction mixture and spot it on a TLC plate. This is your "time zero" (T=0) point, showing only the starting material.
-
Co-spot: On the same plate, spot the starting material standard, and a "co-spot" containing both the reaction mixture and the starting material. The co-spot helps confirm the identity of the starting material spot.
-
Monitoring: After the oxidation begins, take small aliquots from the reaction mixture every 15-30 minutes. Quench each aliquot immediately in a small vial containing a suitable quenching agent (e.g., a saturated sodium thiosulfate solution for an iodine-based oxidant) and a small amount of ethyl acetate for extraction.
-
Analysis: Spot the quenched aliquots on TLC plates. Develop the plates in an appropriate solvent system. The starting material spot should diminish over time, while a new spot corresponding to the product should appear.
-
Completion: The reaction is complete when the starting material spot is no longer visible by TLC. At this point, the reaction should be quenched immediately. Over-running the reaction can lead to the appearance of new, often more polar, byproduct spots.
Section 4: Data & Advanced Concepts
The Role of Solvents in Directing Selectivity
The choice of solvent is not merely about dissolving reagents; it can fundamentally alter reaction rates and selectivity.[21] Solvents can influence the reactivity of radical intermediates through solvation and hydrogen bonding.[21] For instance, polar solvents can favor propagation over termination reactions in some autoxidation processes.[22] The dielectric constant of the medium can be correlated with the rate constants for bimolecular reactions, as described by the Kirkwood equation.[21]
| Solvent | Dielectric Constant (approx.) | Key Characteristics & Use in Oxidation |
| Dichloromethane (DCM) | 9.1 | Apolar aprotic. Widely used for its inertness and ability to dissolve many organic compounds and reagents (e.g., PCC, Swern). |
| Acetone | 21 | Polar aprotic. Used in Jones oxidation; its ability to dissolve both aqueous acid and organic substrates is key. |
| Dimethyl Sulfoxide (DMSO) | 47 | Highly polar aprotic. A key reagent in the Swern oxidation, where it acts as the initial oxidant. |
| Benzene / Toluene | 2.3 / 2.4 | Nonpolar. Can be used to create a non-polar environment, sometimes with phase-transfer catalysts for reagents like KMnO₄.[7] |
| Water | 80 | Highly polar protic. Presence often facilitates over-oxidation of aldehydes to carboxylic acids by forming hydrates.[6] |
Catalyst Selection for Selective Oxidation
Catalysts are used to lower the activation energy of a reaction, often allowing it to proceed at a lower temperature, which inherently favors selectivity.[23][24]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).
-
Noble Metals (Pt, Pd, Au): Often supported on materials like alumina or carbon, these are highly efficient for many oxidation processes.[23] Their performance depends heavily on particle size and the nature of the support.
-
Metal Oxides (e.g., MnO₂, V₂O₅): These are workhorse catalysts in both lab-scale and industrial processes. MnO₂ is particularly valuable for its high selectivity towards allylic and benzylic alcohols.[7][20]
-
-
Homogeneous Catalysts: These are in the same phase as the reactants (e.g., dissolved metal salts).
-
Cobalt and Manganese Salts: Often used to initiate autoxidation radical chain reactions for converting hydrocarbons.[20]
-
The key to using catalysts effectively is to prevent their deactivation (poisoning) and to control the reaction to avoid the complete combustion of the organic substrate, which is the most thermodynamically favorable outcome.[24]
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Validation & Comparative
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The benzothiazole nucleus, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzothiazole derivatives, offering a comparative overview of their performance as anticancer, antimicrobial, and neuroprotective agents. We will delve into the causal relationships behind structural modifications and their impact on biological outcomes, supported by experimental data and detailed protocols.
The Benzothiazole Core: A Foundation for Diverse Bioactivity
The fundamental benzothiazole structure consists of a benzene ring fused to a thiazole ring.[4] This arrangement provides a rigid, planar backbone with key sites for chemical modification, primarily at the C-2 and C-6 positions.[1][2] The nature of the substituents at these positions dramatically influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets.[5]
Anticancer Activity: Targeting the Hallmarks of Cancer
Benzothiazole derivatives have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer progression, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[6][7]
Structure-Activity Relationship of Anticancer Benzothiazoles
The anticancer potency of benzothiazole derivatives is intricately linked to the nature and position of substituents.
-
Substitution at the C-2 Position: The C-2 position is a critical determinant of anticancer activity.
-
Aryl and Heteroaryl Groups: Introduction of substituted phenyl rings at the C-2 position is a common strategy. Electron-withdrawing groups, such as halogens (-Cl, -F) and nitro groups (-NO2), on the 2-phenyl ring often enhance cytotoxic activity.[8][9] For instance, a chloro-substituted phenyl group at C-2 has been shown to increase sensitivity in certain cancer cell lines.[4] The presence of a 4-hydroxyphenyl group at this position has also been associated with significant cytotoxic effects.[9]
-
Hydrazone and Semicarbazone Moieties: Incorporating ortho-hydroxy-N-acyl hydrazone or indole-based hydrazine carboxamide scaffolds at the C-2 position can lead to potent antitumor activity, with some compounds exhibiting IC50 values in the nanomolar range.[8] The electron-withdrawing groups on the benzyl ring of these moieties are crucial for this high potency.[8]
-
-
Substitution at the C-6 Position: The C-6 position of the benzothiazole ring also plays a vital role in modulating anticancer effects.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like a fluoro (-F) or trifluoromethoxy (-OCF3) group at the C-6 position is often beneficial for anticancer activity.[4] Riluzole, a drug used to treat amyotrophic lateral sclerosis, features a trifluoromethoxy group at this position and has shown neuroprotective effects.[10]
-
Amino and Substituted Amino Groups: While the 2-amino group is a common feature, modifications at the C-6 position with various substituents can fine-tune the activity.
-
The following diagram illustrates the key SAR principles for the anticancer activity of benzothiazole derivatives.
Caption: Key Structure-Activity Relationships of Benzothiazole Derivatives for Anticancer Activity.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines.
| Compound ID | C-2 Substituent | C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | Indole-based hydrazine carboxamide | H | HT29 (Colon) | 0.015 | [8] |
| 12 | Indole-based hydrazine carboxamide | H | H460 (Lung) | 0.28 | [8] |
| 11 | 2-(4-hydroxy-methoxy benzylidene)-hydrazino | F | HeLa (Cervical) | 2.41 | [8] |
| 53 | Chlorophenyl oxothiazolidine | H | HeLa (Cervical) | 9.76 | [8] |
| B7 | Substituted Phenyl | Not Specified | A549 (Lung) | Not specified, but significant | [11][12] |
| 1e | 4-hydroxyphenyl | H | A549 (Lung) | 10.07-13.21 µg/ml | [9] |
| 1g | Not Specified | H | A549 (Lung) | 10.07-13.21 µg/ml | [9] |
| 1i | 2,3,4-trimethoxyphenyl | H | A549 (Lung) | 10.07-13.21 µg/ml | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of benzothiazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[13][14] Their mechanism of action often involves the inhibition of essential microbial enzymes.[15]
Structure-Activity Relationship of Antimicrobial Benzothiazoles
The antimicrobial efficacy of benzothiazoles is highly dependent on the substituents on the core structure.
-
Substitution at the C-2 Position:
-
Heterocyclic Rings: The incorporation of other heterocyclic moieties, such as pyrazolone or thiazole, at the C-2 position can significantly enhance antimicrobial activity.[13][16] Benzothiazole-thiazole hybrids have shown broad-spectrum activity.[13][14]
-
Aryl Groups with Electron-Withdrawing Substituents: Phenyl groups at C-2 substituted with electron-withdrawing groups like nitro (-NO2) and halogens (-Cl, -Br) generally exhibit improved antimicrobial potency.[13][14]
-
Mercapto Group: 2-Mercaptobenzothiazole is a key intermediate, and modifications at the sulfur atom can lead to potent antimicrobial agents.[4]
-
-
Substitution on the Benzene Ring (C-4, C-5, C-6, C-7):
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro group at the C-4 or C-5 position, can increase antifungal and antibacterial activity, respectively.[4][15]
-
Electron-Donating Groups: Conversely, the introduction of an electron-donating methoxy group (-OCH3) at the C-4 position has been reported to enhance antibacterial activity.[4]
-
The following diagram illustrates the key SAR principles for the antimicrobial activity of benzothiazole derivatives.
Caption: Key Structure-Activity Relationships of Benzothiazole Derivatives for Antimicrobial Activity.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.
| Compound ID | Key Structural Feature | Microbial Strain | MIC | Reference |
| 16c | C-2 pyrazolone ring | S. aureus | 0.025 mM | [16] |
| 4b | Benzothiazole-thiazole hybrid with meta-nitro group | Not Specified | 3.90–15.63 µg/mL | [13][14] |
| 4c | Benzothiazole-thiazole hybrid with para-halogen | Not Specified | 3.90–15.63 µg/mL | [13][14] |
| 4d | Benzothiazole-thiazole hybrid | Not Specified | 3.90–15.63 µg/mL | [13][14] |
| 4f | Benzothiazole-thiazole hybrid | Not Specified | 3.90–15.63 µg/mL | [13][14] |
| 6e | Not Specified | S. aureus | Significant effect | [17] |
| 1e | 2-(4-hydroxyphenyl) | A. niger, F. oxysporum | Considerable activity | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives using the broth microdilution method.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the benzothiazole derivatives in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculate Wells: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Confirmation (Optional): To confirm the MIC, a viability indicator such as resazurin or tetrazolium salts can be added to the wells. A color change indicates viable cells.
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Benzothiazole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][18] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate various signaling pathways in the central nervous system.[19]
Structure-Activity Relationship of Neuroprotective Benzothiazoles
The structural features influencing the neuroprotective activity of benzothiazoles are an active area of research.
-
Riluzole and Analogs: Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is a key example of a neuroprotective benzothiazole.[10] Its mechanism involves the inhibition of glutamate release and blockade of voltage-gated sodium channels.[10] Modifications to the 2-amino and 6-trifluoromethoxy groups are being explored to develop more potent and selective neuroprotective agents.
-
Antioxidant Moieties: The incorporation of moieties with known antioxidant properties, such as phenolic hydroxyl groups, can enhance the neuroprotective potential of the benzothiazole scaffold by scavenging reactive oxygen species.
-
Multi-Target Directed Ligands (MTDLs): For complex diseases like Alzheimer's, designing benzothiazole derivatives that can interact with multiple targets (e.g., cholinesterases and histamine H3 receptors) is a promising strategy.[10]
The following diagram illustrates the key SAR principles for the neuroprotective activity of benzothiazole derivatives.
Caption: Key Structure-Activity Relationships of Benzothiazole Derivatives for Neuroprotective Activity.
Conclusion and Future Perspectives
The benzothiazole scaffold has proven to be an exceptionally versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the benzothiazole core can lead to significant changes in biological activity, enabling the fine-tuning of compounds for specific therapeutic targets. Future research will likely focus on the development of multi-target benzothiazole derivatives to address complex diseases, the exploration of novel substitution patterns, and the use of computational methods to guide the rational design of more potent and selective compounds. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation drugs to combat a wide range of human diseases.
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A Researcher's Guide to Bridging Theory and Experiment in Benzothiazole Spectroscopy
In the landscape of drug discovery and materials science, benzothiazoles represent a privileged scaffold, underpinning a vast array of compounds with significant biological and photophysical properties. The precise characterization of these molecules is paramount, and spectroscopic analysis serves as the cornerstone of this endeavor. While experimental spectroscopy provides empirical data, theoretical calculations offer a predictive framework, enabling a deeper understanding of molecular structure and behavior. This guide provides a comprehensive comparison of experimental and theoretical spectroscopic data for benzothiazoles, offering insights into the synergies and discrepancies between these two essential approaches.
The following sections will delve into the nuances of various spectroscopic techniques, presenting a critical analysis of how well computational models replicate experimental reality. We will explore the causality behind experimental choices and the inherent logic of self-validating protocols, ensuring a robust and trustworthy narrative.
The Synergy of Computation and Experiment
The comparison of theoretical and experimental spectroscopic data is not merely an academic exercise; it is a powerful tool for structural elucidation and the rational design of new molecules. Theoretical models, primarily rooted in Density Functional Theory (DFT), allow for the prediction of spectroscopic properties, aiding in the interpretation of complex experimental spectra. Conversely, experimental data provides the ultimate benchmark for validating and refining computational methods.
The workflow for this comparative analysis typically involves the synthesis and purification of the benzothiazole derivative, followed by the acquisition of experimental spectra. Concurrently, the molecule is modeled in silico, and its spectroscopic properties are calculated. The convergence or divergence of these two datasets provides invaluable information about the molecule's electronic structure, conformation, and intermolecular interactions.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For benzothiazoles, these transitions are typically π → π* and n → π* in nature.
Experimental Approach: The UV-Vis spectrum of a benzothiazole derivative is typically recorded in a dilute solution using a suitable solvent, such as ethanol or chloroform. The choice of solvent is critical, as solvent polarity can influence the position and intensity of absorption bands.[1]
Theoretical Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules.[2][3] The choice of functional and basis set can significantly impact the accuracy of the predictions. The B3LYP functional with a 6-31G(d,p) or larger basis set is often a good starting point for benzothiazole systems.[2][4]
Comparison and Discrepancies:
Generally, TD-DFT calculations can predict the absorption maxima (λmax) with reasonable accuracy, often within 20-30 nm of the experimental values.[5] However, discrepancies can arise due to several factors:
-
Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in calculations to account for the bulk solvent environment. However, explicit solvent interactions, such as hydrogen bonding, are often not fully captured, leading to deviations from experimental data obtained in protic solvents.
-
Vibronic Coupling: Experimental absorption bands are often broadened due to vibronic coupling, which is not typically accounted for in standard TD-DFT calculations.
-
Functional and Basis Set Selection: The choice of functional and basis set can influence the calculated excitation energies. It is often necessary to benchmark different functionals for a specific class of compounds.
| Compound | Experimental λmax (nm) | Theoretical λmax (nm) (TD-DFT/B3LYP/6-31G(d,p)) | Solvent |
| Benzothiazole | 220, 250, 285[6] | ~210, 245, 280 | Ethanol |
| 2-Phenylbenzothiazole | ~320[1] | ~310 | Dichloromethane |
| 2-(4-Methoxyphenyl)benzothiazole | ~330[6] | ~325 | Dichloromethane |
Infrared Spectroscopy: A Fingerprint of Molecular Vibrations
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly sensitive to its structure and bonding.
Experimental Approach: The IR spectrum of a solid benzothiazole derivative can be recorded using the KBr pellet technique or as a thin film. For liquids, the spectrum can be obtained directly.
Theoretical Prediction: The vibrational frequencies and intensities are typically calculated using DFT at the same level of theory as the geometry optimization.[2][7] The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and electron correlation effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP functionals).[8]
Comparison and Discrepancies:
After scaling, the agreement between theoretical and experimental IR spectra is generally very good, allowing for the confident assignment of the observed vibrational bands to specific molecular motions.[9]
-
C=N Stretching: This vibration typically appears in the range of 1600-1630 cm-1 and is well-reproduced by calculations.
-
C-S Stretching: The C-S stretching vibration is often weak and can be difficult to assign definitively in experimental spectra. Theoretical calculations can be particularly helpful in identifying this mode.
-
Aromatic C-H Stretching: These vibrations appear above 3000 cm-1 and are generally well-predicted.
-
Out-of-Plane Bending: The out-of-plane C-H bending modes in the fingerprint region (below 1000 cm-1) are also well-described by DFT calculations.
Discrepancies can arise from intermolecular interactions in the solid state, such as hydrogen bonding or crystal packing effects, which are not accounted for in gas-phase calculations of a single molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both 1H and 13C NMR are routinely used for the characterization of benzothiazoles.
Experimental Approach: NMR spectra are recorded in a suitable deuterated solvent, such as CDCl3 or DMSO-d6.[10] The chemical shifts, coupling constants, and integration of the signals provide a wealth of structural information.
Theoretical Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard approach for calculating NMR chemical shifts.[7][11] The calculations are typically performed on the optimized geometry of the molecule.
Comparison and Discrepancies:
There is generally a good linear correlation between experimental and theoretical 1H and 13C NMR chemical shifts.[5][7][12] This allows for the unambiguous assignment of signals, especially in complex molecules with overlapping resonances.
-
1H NMR: The protons on the benzene ring of the benzothiazole core typically appear in the aromatic region (7.0-8.5 ppm). The chemical shifts are influenced by the nature and position of substituents.
-
13C NMR: The carbon atoms of the benzothiazole ring have characteristic chemical shifts that are well-reproduced by GIAO-DFT calculations.[12]
Deviations between experimental and theoretical chemical shifts can be attributed to:
-
Solvent Effects: As with UV-Vis spectroscopy, the choice of solvent can influence the experimental chemical shifts. While calculations can be performed in the presence of a continuum solvent model, specific solute-solvent interactions may not be fully captured.
-
Conformational Averaging: If a molecule exists as a mixture of conformers in solution, the experimental NMR spectrum will show population-weighted average chemical shifts. Theoretical calculations should, in such cases, consider all low-energy conformers.
| Proton/Carbon | Experimental Chemical Shift (ppm in CDCl3) | Theoretical Chemical Shift (ppm, GIAO/B3LYP/6-311+G(d,p)) |
| H-2 | ~8.1 | ~8.0 |
| H-4 | ~7.9 | ~7.8 |
| C-2 | ~153 | ~155 |
| C-7a | ~152 | ~154 |
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.
Experimental Approach: Electron impact (EI) ionization is a common technique for analyzing relatively small, volatile molecules like many benzothiazole derivatives. The resulting mass spectrum shows the molecular ion peak (M+•) and a series of fragment ions.
Theoretical Prediction: While predicting a full mass spectrum is computationally challenging, DFT calculations can be used to investigate the relative stabilities of different fragment ions and propose plausible fragmentation pathways.[13][14] This involves calculating the energies of the parent molecule and various potential fragments.
Common Fragmentation Patterns for Benzothiazoles:
The fragmentation of the benzothiazole ring system often involves the loss of small, stable molecules or radicals.[15]
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A Senior Application Scientist's Guide to UV-Vis Spectroscopy: Elucidating Electronic Transitions in Conjugated Benzothiazole Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Spectrum, Into the Molecule
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone of molecular analysis, providing a rapid and accessible window into the electronic structure of molecules.[1][2] While its quantitative power in determining concentration is widely appreciated, its true prowess lies in the qualitative insights it offers into electronic transitions—the very phenomena that govern a molecule's color, reactivity, and photophysical behavior. This is particularly true for compounds built around a conjugated π-system, where delocalized electrons create a rich landscape of accessible electronic states.[3][4][5]
This guide focuses on a particularly significant class of heterocyclic compounds: conjugated benzothiazoles. Their rigid, planar structure and the presence of nitrogen and sulfur heteroatoms make them privileged scaffolds in medicinal chemistry and materials science, serving as cores for anticancer agents, fluorescent probes, and industrial dyes.[6][7][8] Understanding their electronic behavior is paramount for rational drug design and the development of novel photofunctional materials.
Here, we move beyond a simple recitation of protocols. We will dissect the "why" behind the "how," comparing experimental strategies to not only measure but confidently assign the characteristic π → π* and n → π* electronic transitions in conjugated benzothiazole systems. This guide is designed to be a self-validating framework, ensuring the integrity and trustworthiness of your results.
Part 1: The Theoretical Bedrock of Electronic Transitions
Before stepping into the lab, a solid grasp of the underlying principles is essential. When a molecule absorbs photons in the UV-Vis range (typically 200-800 nm), the energy is used to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.[1] The energy of this transition (ΔE) is directly related to the wavelength (λ) of light absorbed.
The Molecular Orbitals of Interest
In conjugated benzothiazoles, three types of molecular orbitals are central to our investigation:
-
σ (sigma) orbitals: Associated with single bonds. The energy required to excite these electrons (σ → σ*) is very high, and their absorption bands are typically found in the far UV (<200 nm), outside the range of standard spectrophotometers.
-
π (pi) orbitals: Associated with the delocalized double bonds of the aromatic rings. These are higher in energy than σ orbitals.
-
n (non-bonding) orbitals: Localized on heteroatoms (the nitrogen and sulfur in benzothiazole), containing lone pairs of electrons that do not participate in bonding. These are the highest-energy occupied orbitals.
The corresponding anti-bonding orbitals are denoted with an asterisk (π* and σ*). This hierarchy of energy levels dictates the possible electronic transitions.
Caption: Relative energy levels of molecular orbitals and key electronic transitions.
Distinguishing π → π* and n → π* Transitions
The two transitions of primary interest in conjugated benzothiazoles are:
-
π → π Transitions:* An electron is promoted from a bonding π orbital to an anti-bonding π* orbital.[5][9] These are "allowed" transitions, meaning they have a high probability of occurring. This results in strong absorption bands with high molar absorptivity (ε > 1,000 L mol⁻¹ cm⁻¹).[3] Extending the conjugated system (e.g., by adding more aromatic rings) decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift).[10][11]
-
n → π Transitions:* An electron from a non-bonding orbital on a heteroatom is promoted to an anti-bonding π* orbital.[12] These transitions are often "forbidden" by symmetry, making them much less probable. Consequently, they appear as weak absorption bands or shoulders with low molar absorptivity (ε < 1,000 L mol⁻¹ cm⁻¹).[3] Because non-bonding orbitals are higher in energy than π orbitals, n → π* transitions require less energy and occur at longer wavelengths than the principal π → π* transitions.[12]
The Jablonski Diagram: A Photophysical Map
Absorption is merely the first step. A Jablonski diagram illustrates the potential fates of the excited molecule, including non-radiative processes like vibrational relaxation and radiative processes like fluorescence. Understanding this complete picture is crucial for applications in bio-imaging and materials science.
Caption: Jablonski diagram illustrating key photophysical pathways after absorption.
Part 2: A Comparative Guide to Experimental Protocols
Foundational Experiment: The Full Wavelength Scan
This initial experiment maps the electronic landscape of the molecule and identifies the wavelength of maximum absorbance (λmax).
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is highly soluble. Spectroscopic grade cyclohexane, ethanol, or acetonitrile are common starting points. The solvent cutoff (the wavelength below which the solvent itself absorbs) must be lower than the expected absorption of the analyte.
-
Stock Solution Preparation: Accurately prepare a stock solution of the benzothiazole derivative of a known concentration (e.g., 1 mM). Use a calibrated analytical balance and Class A volumetric flasks. Causality: Precision here is critical for the later determination of molar absorptivity.
-
Working Solution Preparation: Dilute the stock solution to a concentration that will yield an absorbance between 0.3 and 1.0 at the λmax. Causality: This range ensures the measurement is within the optimal linear dynamic range of most spectrophotometers, minimizing stray light effects and maximizing signal-to-noise.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Acquisition: Perform a baseline correction with the blank. Then, acquire the absorbance spectrum of the sample across a broad range (e.g., 200-600 nm).
-
Analysis: Identify the λmax of the most intense peak, which is preliminarily assigned to the π → π* transition. Look for any lower-intensity shoulders or separate peaks at longer wavelengths, which are candidates for the n → π* transition.
Quantitative Analysis: Molar Absorptivity via the Beer-Lambert Law
Determining the molar absorptivity (ε) provides the first piece of quantitative evidence for assigning transitions. The Beer-Lambert law, A = εcl, forms the basis of this analysis, where A is absorbance, ε is molar absorptivity (L mol⁻¹ cm⁻¹), c is concentration (mol L⁻¹), and l is the path length (typically 1 cm).[13][14][15]
Experimental Protocol:
-
Serial Dilution: From your stock solution, prepare a series of at least five dilutions spanning a concentration range that gives absorbances between 0.1 and 1.5.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.
-
Calibration Curve Construction: Plot absorbance (y-axis) versus concentration (x-axis).
-
Data Analysis: Perform a linear regression on the data. The slope of the line is equal to the molar absorptivity, ε.
-
Self-Validation: The trustworthiness of the calculated ε value is validated by the linearity of the calibration curve. An R² value of >0.995 indicates that the law is obeyed in this concentration range and that the dilutions were prepared accurately.
-
Interpretation: A high ε value (>1,000) strongly supports the assignment of the primary peak as a π → π* transition. If a separate n → π* peak can be resolved, a similar analysis will yield a much lower ε value (<1,000).
Definitive Assignment: Solvatochromism Study
This is the most powerful method for distinguishing between the two transition types. By measuring spectra in a range of solvents of varying polarity, we can observe shifts in λmax (solvatochromism) that are characteristic of the transition's nature.[9][16]
Experimental Protocol:
-
Solvent Selection: Choose a series of at least four solvents with a wide range of polarities (e.g., Hexane → Toluene → Dichloromethane → Acetonitrile → Ethanol → Water). Ensure the compound is soluble in all chosen solvents.
-
Solution Preparation: Prepare solutions of identical concentration in each solvent. Causality: Keeping the concentration constant ensures that any observed changes in the spectrum are due to solvent effects, not concentration differences.
-
Spectral Acquisition: Record the UV-Vis spectrum for the compound in each solvent, noting the λmax for all observable peaks.
-
Analysis and Interpretation:
-
Bathochromic Shift (Red Shift): If the λmax shifts to a longer wavelength as solvent polarity increases, it is indicative of a π → π * transition. Causality: The excited state of a π → π transition is generally more polar than the ground state. Polar solvents stabilize this more polar excited state to a greater extent, lowering its energy and thus reducing the energy gap for the transition.*[17]
-
Hypsochromic Shift (Blue Shift): If the λmax shifts to a shorter wavelength as solvent polarity increases, it points to an n → π * transition. Causality: The non-bonding electrons of the ground state are stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding. This stabilization is greater for the ground state than the excited state, which increases the energy gap for the transition.[17][18]
-
Integrated Experimental Workflow
The following diagram illustrates how these three experimental approaches are integrated for a comprehensive and self-validating analysis.
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A Comparative Analysis of the Anticancer Activity of Benzothiazole Derivatives Against Diverse Cancer Cell Lines
The landscape of anticancer drug discovery is in a perpetual state of evolution, with a continuous search for novel pharmacophores that can offer enhanced efficacy and selectivity. Among the myriad of heterocyclic compounds, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive comparison of the anticancer activity of various benzothiazole derivatives against different cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
The inherent value of the benzothiazole nucleus lies in its versatile chemical nature, which allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological activities.[3] This structural flexibility is a key asset in the rational design of potent and selective anticancer agents.
Deciphering the Anticancer Mechanisms of Benzothiazole Derivatives
The cytotoxic effects of benzothiazole derivatives against cancer cells are not attributed to a single, universal mechanism. Instead, these compounds engage with multiple cellular targets and signaling pathways, highlighting their potential for multi-targeted therapeutic strategies. Understanding these mechanisms is paramount for the rational design of next-generation anticancer drugs with improved therapeutic indices.
A significant body of research has elucidated several key mechanisms of action:
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, as well as non-receptor tyrosine kinases.[3][4] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking the activity of these kinases, benzothiazole derivatives can effectively halt tumor growth and progression.[5]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription. Certain benzothiazole derivatives have been shown to inhibit the activity of these enzymes, leading to DNA damage and the induction of apoptosis in cancer cells.[3]
-
Induction of Apoptosis: A common hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Benzothiazole derivatives have been observed to trigger apoptosis through various intrinsic and extrinsic pathways. This can involve the disruption of mitochondrial membrane potential, the activation of caspases, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-xL.[5][6]
-
Carbonic Anhydrase Inhibition: Some benzothiazole derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, which is often acidic. Inhibition of these CAs can disrupt tumor metabolism and inhibit cancer cell growth.[1]
-
Modulation of Key Signaling Pathways: The anticancer activity of benzothiazole derivatives is often linked to their ability to modulate critical intracellular signaling pathways. These include the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer and are central to cell survival and proliferation.[5]
Below is a diagram illustrating the multifaceted mechanisms of action of benzothiazole derivatives in cancer cells.
Caption: Mechanisms of Action of Benzothiazole Derivatives.
Comparative Anticancer Activity: A Data-Driven Overview
The efficacy of benzothiazole derivatives varies significantly depending on their chemical structure and the specific cancer cell line being targeted. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to denote the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound.
The following tables summarize the IC50 values of various benzothiazole derivatives against a panel of human cancer cell lines, providing a clear comparison of their cytotoxic potential.
Table 1: Anticancer Activity of Benzothiazole Derivatives Against Breast Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 | 0.68 | [1] |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF-7 | 0.036 | [2] |
| Compound 6b | MCF-7 | 5.15 | [7] |
| Compound 4 | MCF-7 | 8.64 | [7] |
| Compound 5c | MCF-7 | 7.39 | [7] |
| Compound 5d | MCF-7 | 7.56 | [7] |
Table 2: Anticancer Activity of Benzothiazole Derivatives Against Lung Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | A549 | 1.53 | [1][2] |
| Indole based hydrazine carboxamide scaffold 12 | H460 | 0.28 | [1][2] |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | A549 | 0.044 | [2] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 | 68 (µg/mL) | [8] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 | 121 (µg/mL) | [8] |
Table 3: Anticancer Activity of Benzothiazole Derivatives Against Other Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hydrazine based benzothiazole 11 | HeLa | Cervical Cancer | 2.41 | [1] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa | Cervical Cancer | 9.76 | [1][2] |
| Indole based hydrazine carboxamide scaffold 12 | HT29 | Colon Cancer | 0.015 | [1][2] |
| Nitrobenzylidene containing thiazolidine derivative 54 | HepG2 | Liver Cancer | 0.048 | [2] |
| Phenylacetamide derivative 4l | Pancreatic & Paraganglioma | Pancreatic & Paraganglioma | Low µM | [9] |
Note: The conversion of µg/mL to µM depends on the molecular weight of the compound.
The data clearly indicates that the potency of benzothiazole derivatives is highly dependent on the specific substitutions on the benzothiazole ring and the genetic makeup of the cancer cell line. For instance, the indole-based hydrazine carboxamide scaffold 12 shows remarkable potency against the HT29 colon cancer cell line with an IC50 value in the nanomolar range.[1][2]
Experimental Protocol: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a reliable and straightforward technique for determining the cytotoxic effects of compounds and calculating their IC50 values.[10][11]
The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Below is a step-by-step protocol for performing an MTT assay to determine the IC50 of a benzothiazole derivative.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Benzothiazole derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: MTT Assay Workflow for IC50 Determination.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzothiazole derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The concentration range should be chosen to span from no effect to complete cell death.[12]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[13] During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
-
Conclusion and Future Perspectives
Benzothiazole derivatives represent a promising class of compounds with significant potential in the development of novel anticancer therapies. Their diverse mechanisms of action, coupled with the ability for extensive chemical modification, provide a robust platform for the design of highly potent and selective drug candidates. The comparative data presented in this guide underscores the importance of screening these derivatives against a wide range of cancer cell lines to identify lead compounds for further preclinical and clinical development.
Future research should focus on elucidating the structure-activity relationships (SAR) in greater detail to guide the synthesis of more effective derivatives.[3][4] Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued exploration of the benzothiazole scaffold is a worthwhile endeavor that holds the promise of delivering new and effective treatments for cancer patients.
References
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Kaur, R., & Kumar, R. (2022). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 59(1), 5-26. Available from: [Link]
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Kaur, R., & Kumar, R. (2022). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 59(1), 5-26. Available from: [Link]
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Yilmaz, I., & Akbas, E. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 28(14), 5489. Available from: [Link]
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Khan, I., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available from: [Link]
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Singh, A., & Kumar, A. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Current Drug Metabolism, 20(10), 758-773. Available from: [Link]
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Akbas, E., & Yilmaz, I. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1327. Available from: [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369502. Available from: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available from: [Link]
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Al-Ostath, A., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102698. Available from: [Link]
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Papaluca, M., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(3), 1213. Available from: [Link]
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El-Sayed, M. A. A., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(2), 266-275. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
